BDW-OH
Description
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Properties
Molecular Formula |
C11H10N4O2S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H10N4O2S2/c1-5-6(2)19-10-8(5)9-13-14-11(15(9)4-12-10)18-3-7(16)17/h4H,3H2,1-2H3,(H,16,17) |
InChI Key |
LKRSMSJNYWHAHQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the full chemical name of BDW-OH?
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
The full chemical name of BDW-OH is 2-[(8,9-dimethylthieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidin-3-yl)thio]-acetic acid [1]. It is recognized by the Chemical Abstracts Service (CAS) with the registry number 573976-22-4 [1][2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | 2-[(8,9-dimethylthieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidin-3-yl)thio]-acetic acid | [1] |
| CAS Number | 573976-22-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₄O₂S₂ | [1] |
| Formula Weight | 294.4 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A solid | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [1] |
| SMILES | O=C(O)CSC1=NN=C2N1C=NC3=C2C(C)=C(C)S3 | [1] |
| InChI Key | LKRSMSJNYWHAHQ-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound is the active metabolite of the prodrug BDW568[1][2][3]. It functions as a selective agonist for the human STINGA230 (Stimulator of Interferon Genes) protein[1]. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation by agonists like this compound, STING undergoes a conformational change, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines. This activity makes STING agonists like this compound promising candidates for immunotherapy, particularly in the context of cancer treatment and infectious diseases[1].
Diagram 1: Simplified STING Signaling Pathway
Caption: Simplified overview of the STING signaling pathway and the role of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its prodrug are not extensively available in the public domain. However, based on standard methodologies in medicinal chemistry and immunology, the following outlines the likely experimental approaches.
3.1. Chemical Synthesis of this compound
The synthesis of this compound would likely proceed from its methyl ester prodrug, BDW568 (methyl 2-((8,9-dimethylthieno[3,2-e][1][3][4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate)[3]. A standard ester hydrolysis protocol would be employed.
Diagram 2: General Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound from its prodrug.
3.2. In Vitro STING Activation Assay
To quantify the biological activity of this compound, a cell-based reporter assay is typically used.
-
Cell Line: THP-1 dual reporter cells, which are human monocytes engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.
-
Protocol:
-
Seed THP-1 dual cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound.
-
Incubate for 18-24 hours.
-
Collect the supernatant and measure luciferase activity using a luminometer.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Quantitative Data
Table 2: Summary of Available Quantitative Data
| Parameter | Value | Reference |
| Purity | ≥95% | [1] |
| Solubility in DMSO | 1-10 mg/ml | [1] |
References
BDW-OH as an Active Metabolite of BDW568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BDW-OH, the active metabolite of the prodrug BDW568. BDW568 is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This document details the conversion of BDW568 to this compound, their comparative activities, and the downstream signaling events. Experimental protocols for key assays are provided, along with visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug development and immunology.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a pivotal signaling cascade in the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-viral or anti-tumor immune response. Consequently, STING has emerged as a promising therapeutic target for various diseases, including cancer and infectious diseases.
BDW568 is a non-nucleotide small molecule agonist of human STING.[1] It functions as a prodrug, which upon cellular uptake, is rapidly hydrolyzed by the cytosolic enzyme carboxylesterase 1 (CES1) to its active metabolite, this compound.[2][3] This activation mechanism is crucial for its biological activity. This guide will explore the technical details of this compound as the active metabolite of BDW568.
Physicochemical Properties
A summary of the known physicochemical properties of BDW568 and its active metabolite this compound is presented below.
| Property | BDW568 | This compound |
| IUPAC Name | methyl 2-((8,9-dimethylthieno[3,2-e][2][4][5]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate | 1,1'-((4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)benzyl)azanediyl)bis(dodecan-2-ol) |
| CAS Number | 335401-44-0 | 573976-22-4 |
| Molecular Formula | C₁₂H₁₂N₄O₂S₂ | C₄₆H₇₃N₅O₂ |
| Molecular Weight | 308.37 g/mol | 728.12 g/mol |
| Appearance | Solid | To be determined |
Mechanism of Action and In Vitro Activity
Conversion of BDW568 to this compound
BDW568 is a prodrug that requires intracellular activation. Following its entry into the cell, the methyl ester group of BDW568 is cleaved by cytosolic carboxylesterase 1 (CES1), a ubiquitous serine hydrolase, to yield the carboxylic acid-containing active metabolite, this compound.[2][3] This conversion is essential for its STING agonist activity.
STING Activation and Downstream Signaling
This compound directly binds to and activates the STING protein. This binding induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[6] This activated STING dimer then serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 subsequently phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8] Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[6]
In Vitro Activity
BDW568 has been shown to induce STING-dependent transcriptional activity in a THP-1 reporter cell line with a half-maximal effective concentration (EC₅₀) of 7.6 µM. While it is established that this compound is the active metabolite, a direct comparative EC₅₀ value for this compound in the same reporter assay is not currently available in the public literature.
| Compound | Assay | Cell Line | EC₅₀ |
| BDW568 | STING Reporter Assay | THP-1 | 7.6 µM |
| This compound | STING Reporter Assay | THP-1 | Not Publicly Available |
Pharmacokinetics
Specific pharmacokinetic data for BDW568 and this compound, including parameters such as half-life, clearance, and oral bioavailability, are not publicly available at this time. The development of orally bioavailable STING agonists with favorable pharmacokinetic profiles remains a significant area of research.[9]
Experimental Protocols
In Vitro Hydrolysis of BDW568 by Carboxylesterase 1 (CES1)
This protocol is a general method for assessing the in vitro metabolism of a substrate by CES1 and can be adapted for BDW568.[10][11][12][13]
Materials:
-
BDW568
-
Recombinant human CES1 or human liver S9 fractions
-
50 mM phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of BDW568 in a suitable solvent (e.g., DMSO).
-
Prepare reaction mixtures in microcentrifuge tubes, keeping them on ice to minimize non-enzymatic hydrolysis. Each 100 µL reaction should contain:
-
BDW568 at the desired final concentration.
-
Recombinant CES1 or liver S9 fraction.
-
50 mM phosphate buffer (pH 7.4).
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
At various time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of this compound and remaining BDW568 using a validated LC-MS/MS method.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 8. Reactome | IRF3 is phosphorylated by TBK1 [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.regionh.dk [research.regionh.dk]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Affinity of BDW-OH with the STING A230 Variant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding interaction between BDW-OH, the active metabolite of the non-nucleotide agonist BDW568, and the A230 variant of the human Stimulator of Interferon Genes (STING) protein. Human STING exhibits genetic polymorphisms, with the A230 allele being a less common but significant variant. BDW568 has been identified as a selective agonist for STING variants containing the A230 residue, offering a promising avenue for targeted immunotherapies.[1][2][3] This document details the structural basis of this selective binding, summarizes quantitative cellular activity, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.
Molecular Binding Mechanism and Structural Basis for Selectivity
The high-resolution crystal structure of the STING A230 C-terminal domain (CTD) in complex with this compound, determined at 1.95 Å, provides critical insights into the binding mechanism.[3][4][5]
Binding Mode:
-
In its active state, the STING CTD forms a butterfly-shaped homodimer.[4]
-
Two molecules of this compound occupy the 2',3'-cGAMP binding pocket in a symmetric fashion, inducing a "closed" conformation of the STING dimer, which is characteristic of an activated state.[4]
-
The binding mode of this compound closely resembles that of the endogenous ligand 2',3'-cGAMP and another synthetic STING agonist, MSA-2.[4][6] The planar tricyclic structure of this compound effectively mimics the two nucleobases of 2',3'-cGAMP.[3][7]
Key Molecular Interactions: The stability of the this compound and STING A230 complex is maintained by several specific molecular interactions:[4][8]
-
Hydrogen Bonding: The carboxylic acid group of this compound forms crucial hydrogen bonds with the side chains of residues Arginine 238 (R238) and Arginine 232 (R232) of STING.[4]
-
Additional Hydrogen Bonding: The pyrimidine (B1678525) ring of the this compound molecule also establishes a hydrogen bond with Threonine 263 (T263).[4]
-
π–π Stacking: The triazole ring of this compound engages in a π–π stacking interaction with the aromatic ring of Tyrosine 167 (Y167).[4]
Role of the Alanine (B10760859) 230 Residue: The selectivity of this compound for the A230 variant is not due to direct interaction. The crystal structure reveals that the A230 residue is located approximately 7 Å from the bound ligand, which is beyond the typical range for direct molecular interactions.[4][8] Instead, residue 230 is positioned in the "lid" region that covers the binding pocket.[6][8] It is hypothesized that this residue functions as a "gatekeeper" for the ligand's exit tunnel. The bulkier side chain of alanine (compared to the glycine (B1666218) in the more common G230 variant) is believed to retain the ligand in the binding pocket more effectively, thereby leading to sustained activation.[4] A single G230 mutation in the STING A230 allele has been shown to almost completely abrogate the activity of BDW568.[2]
Quantitative Data: Cellular Activity of STING Agonists
While direct protein-ligand binding affinity values (e.g., KD) are not available in the cited literature, the potency of the parent compound, BDW568, has been quantified through cell-based reporter assays. These assays measure the downstream signaling of STING activation, providing a functional measure of the agonist's efficacy. The human monocytic cell line THP-1, which is homozygous for the STING HAQ allele (containing A230), is commonly used for this purpose.[4]
| Compound | Cell Line / STING Genotype | Assay Type | Potency (EC50) | Notes |
| BDW568 | THP-1 / STINGHAQ (A230) | ISRE Reporter Assay | Active (Dose-dependent response) | Selectively activates STING A230 variants; inactive against the major G230 allele.[2] |
| 2',3'-cGAMP | THP-1 / STINGHAQ (A230) | ISRE Reporter Assay | 11.8 ± 2.8 μM | Endogenous STING activator, used as a positive control.[4] |
| Compound 1 | THP-1 / STINGHAQ (A230) | ISRE Reporter Assay | Activity Retained | A derivative of BDW568, indicating the binding pocket can accommodate a one-carbon linker on the thiophene (B33073) ring.[4][8] |
| Compound 2 | THP-1 / STINGHAQ (A230) | ISRE Reporter Assay | Inactive | A derivative of BDW568 with a two-carbon linker, suggesting steric hindrance in the binding pocket.[4][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the this compound and STING A230 interaction.
This protocol was used to determine the co-crystal structure of the STING A230 C-terminal domain with this compound.[4][8]
-
Protein Expression: A small ubiquitin-related modifier (SUMO) fusion of the human STING A230 C-terminal domain (residues 155–341) was expressed.[4]
-
Purification: The expressed fusion protein was purified to homogeneity.
-
Co-crystallization: The purified STING (155–341) A230/R232 protein was mixed with this compound at a molar ratio of 1:5.[8]
-
Crystallization Screening: The protein-ligand mixture was screened for crystallization conditions using the hanging drop vapor diffusion method at 4°C.[8]
-
Crystal Growth: Crystals were grown in a reservoir solution containing 0.2 M ammonium (B1175870) sulfate, 0.1 M HEPES pH 7.5, and 25% polyethylene (B3416737) glycol 3350.[8]
-
Cryoprotection and Data Collection: After two days, crystals were harvested, cryoprotected in a reservoir solution supplemented with 30% sucrose, and flash-frozen in liquid nitrogen for X-ray diffraction data collection.[8] The final structure was resolved to 1.95 Å.[4][9]
This cell-based assay is routinely used to quantify the functional potency of STING agonists by measuring the activation of the downstream type I interferon signaling pathway.[4]
-
Cell Line: THP-1 cells, which endogenously express the STING A230 (HAQ) variant, are used.[4] These cells are engineered with a reporter construct where the firefly luciferase gene is under the control of an ISRE promoter.[10][11][12]
-
Cell Seeding: THP-1 reporter cells are seeded into 96-well plates at a predetermined density (e.g., ~40,000 cells per well).[13]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., BDW568) or control agonists (e.g., 2',3'-cGAMP).[13]
-
Incubation: The plates are incubated at 37°C with 5% CO2 for a specified period (e.g., 24 hours).[13]
-
Luminescence Reading: A luciferase assay reagent is added to each well, and the resulting luminescence, which is proportional to ISRE activity, is measured using a luminometer.[14]
-
Data Analysis: The data is analyzed to generate dose-response curves and calculate half-maximal effective concentration (EC50) values.[4]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: The canonical cGAS-STING signaling pathway.
Caption: Workflow for STING A230-BDW-OH co-crystallization.
Caption: Workflow for the ISRE reporter gene assay.
References
- 1. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STING-A230 Variants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 10. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [lipexogen.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reframeDB [reframedb.org]
Unveiling the Molecular Blueprint: A Technical Guide to the Crystal Structure of BDW-OH in Complex with STING
For Immediate Release
[City, State] – [Date] – In a significant advancement for structure-based drug design and immunology, the crystal structure of the synthetic agonist BDW-OH in complex with the human Stimulator of Interferon Genes (STING) protein has been elucidated. This guide provides an in-depth technical overview of this critical complex, offering valuable insights for researchers, scientists, and drug development professionals in the fields of oncology, immunology, and infectious diseases.
This whitepaper details the structural basis of this compound's interaction with the A230 variant of human STING, presenting key quantitative data, comprehensive experimental protocols, and visualizations of the associated signaling pathways and workflows. The provided information is intended to facilitate further research and the development of novel STING-targeted therapeutics.
Core Findings at a Glance
The crystal structure of the C-terminal domain of the human STING A230 variant in complex with this compound has been determined at a resolution of 1.95 Å. The structure reveals that two molecules of this compound, the active metabolite of the prodrug BDW568, bind symmetrically within the 2',3'-cGAMP binding pocket of the STING homodimer. This binding mode induces a "closed" conformation of STING, a crucial step for its activation and downstream signaling.
Key interactions involve hydrogen bonds between the carboxylic acid group of this compound and residues R232 and R238 of STING, and the pyrimidine (B1678525) ring of this compound with T263. Additionally, a π-π stacking interaction is observed between the triazole ring of this compound and Y167 of STING. This binding mechanism shows similarities to that of the synthetic STING ligand MSA-2, while differing from the binding mode of the mouse-specific agonist DMXAA.
Quantitative Data Summary
The following tables summarize the key quantitative data from the crystallographic analysis of the this compound-STING complex and the characterization of their interaction.
Table 1: Crystallographic Data Collection and Refinement Statistics
| Data Collection | This compound-STINGA230 (PDB ID: 8T5K)[1][2] |
| Resolution (Å) | 1.95 |
| Space group | C2 |
| Cell dimensions | |
| a, b, c (Å) | 113.8, 43.5, 71.2 |
| α, β, γ (°) | 90, 122.9, 90 |
| Wavelength (Å) | 1.5418 |
| Rmerge | 0.08 (0.55) |
| I/σI | 15.1 (2.1) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 6.9 (6.9) |
| Refinement | |
| No. of reflections | 18,299 |
| Rwork/Rfree | 0.198/0.235 |
| No. of atoms | |
| Protein | 2918 |
| Ligand | 48 |
| Water | 115 |
| B-factors (Å2) | |
| Protein | 35.6 |
| Ligand | 38.1 |
| Water | 37.8 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.003 |
| Bond angles (°) | 0.6 |
Values in parentheses are for the highest-resolution shell.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the determination and characterization of the this compound-STING complex.
Protein Expression and Purification of Human STING A230 (Residues 155-341)
-
Gene Cloning: The gene encoding the C-terminal domain (residues 155-341) of human STING with the A230R mutation was cloned into a modified pET28a vector containing an N-terminal His6 and SUMO tag.[3]
-
Protein Expression: The plasmid was transformed into Escherichia coli BL21 (DE3) cells. Protein expression was induced with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) overnight at 16°C.[3]
-
Lysis and Affinity Chromatography: The cell pellet was resuspended in lysis buffer and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA agarose (B213101) column. The column was washed, and the His6-SUMO-STING protein was eluted with an imidazole (B134444) gradient.[3]
-
Tag Cleavage and Removal: The N-terminal His6-SUMO tag was cleaved by SUMO protease. The cleaved tag was subsequently removed by passing the protein solution through a Ni-NTA column.[3]
-
Size-Exclusion Chromatography: The protein was further purified using a HiLoad 16/600 Superdex 200 column in a buffer containing 20 mM Tris-HCl pH 7.5 and 150 mM NaCl.[3]
-
Concentration: The purified protein was concentrated to 13 mg/ml for crystallization.[3]
Crystallization of the this compound-STINGA230 Complex
-
Complex Formation: Purified STING (155–341) A230R was mixed with this compound at a molar ratio of 1:5.[1][3]
-
Crystallization Screening: Crystallization screening was performed using the hanging drop vapor diffusion method at 4°C with Index and PEGRx screening kits from Hampton Research.[1][3]
-
Crystal Growth: Crystals were grown in a reservoir solution containing 0.2 M ammonium (B1175870) sulfate, 0.1 M HEPES pH 7.5, and 25% polyethylene (B3416737) glycol 3350.[1][3]
-
Cryoprotection and Data Collection: After two days, crystals were harvested and cryoprotected in the reservoir solution supplemented with 30% sucrose (B13894) before being flash-frozen in liquid nitrogen. X-ray diffraction data were collected using a Rigaku MicroMax-007 HF generator with a RAXIS IV²+ detector.[1]
Western Blot for STING Pathway Activation
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) and allow them to reach 70-80% confluency. Treat the cells with this compound or other STING agonists for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total protein controls overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Luciferase Reporter Assay for STING Activation
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an IFNβ-promoter-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[4]
-
STING Expression: Co-transfect a plasmid encoding the human STING A230 variant.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or control compounds.
-
Lysis and Luciferase Measurement: After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of IFNβ promoter activity.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze the purified STING protein against the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Dissolve this compound in the same dialysis buffer.
-
ITC Experiment: Load the STING protein into the sample cell of the calorimeter and this compound into the injection syringe.
-
Titration: Perform a series of injections of this compound into the STING solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizations
The following diagrams illustrate the STING signaling pathway and the experimental workflows described in this guide.
Caption: STING Signaling Pathway Activation by this compound.
References
Delving into the Downstream Signaling of BDW-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the downstream signaling pathways activated by BDW-OH, the active metabolite of the prodrug BDW568. This compound is a potent and selective agonist of the human STimulator of InterferoN Genes (STING) protein, specifically targeting the A230 allele. Activation of STING by this compound initiates a signaling cascade crucial for the innate immune response, culminating in the production of type I interferons (IFN-I). This document outlines the molecular mechanism of action, presents quantitative data on its activity, details experimental protocols for its study, and provides visual representations of the involved pathways and workflows.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING orchestrates a signaling cascade that leads to the transcription of IFN-I and other inflammatory cytokines. BDW568 is a prodrug that is intracellularly hydrolyzed by carboxylesterase 1 (CES1) into its active form, this compound. This compound then directly engages and activates the STING protein. This guide focuses on the downstream consequences of this activation.
Mechanism of Action of this compound
This compound functions as a direct agonist of the STING protein. Structural studies have revealed that two molecules of this compound occupy the 2',3'-cGAMP binding pocket in the STING homodimer in a symmetric manner.[1] The binding of this compound induces a conformational change in STING, leading to its activation and the initiation of downstream signaling.
The this compound Activated STING Signaling Pathway
The activation of STING by this compound triggers a well-defined signaling cascade:
-
STING Activation: this compound binding to the STING dimer in the endoplasmic reticulum initiates the signaling process.
-
TBK1 Recruitment and Activation: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
-
Phosphorylation Cascade: TBK1, once activated, phosphorylates STING itself, as well as the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms a dimer, which then translocates into the nucleus.
-
ISRE Activation and Gene Transcription: In the nucleus, the IRF3 dimer binds to Interferon-Sensitive Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).
Quantitative Data
The activity of BDW568, the prodrug of this compound, has been quantified using an Interferon-Sensitive Response Element (ISRE) reporter assay in the human monocytic cell line THP-1.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| BDW568 | THP-1 | ISRE Reporter Assay | 5.7 ± 1.3 | [2][3] |
| BDW568 | THP-1 | ISRE Reporter Assay | 7.6 | |
| BDW568 | STING-/- THP-1 (expressing HAQ allele) | ISRE Reporter Assay | 4.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling of this compound.
Cell Culture
The THP-1 human monocytic cell line is a suitable model for studying this compound's effects.
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2-mercaptoethanol (B42355) to a final concentration of 0.05 mM, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
ISRE Reporter Gene Assay
This assay quantifies the activation of the IRF3-dependent signaling pathway.
Protocol:
-
Cell Seeding: Seed THP-1 cells harboring an ISRE-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Compound Addition: Add serial dilutions of BDW568 or this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Immunoblotting for Phosphorylated Signaling Proteins
Western blotting is used to detect the phosphorylation of STING, TBK1, and IRF3, confirming the activation of the signaling cascade.
Protocol:
-
Cell Treatment and Lysis: Treat THP-1 cells with BDW568 or this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of STING, TBK1, and IRF3. Also, probe for total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a selective agonist of the human STINGA230 allele that potently activates the downstream STING signaling pathway. This activation, characterized by the phosphorylation of STING, TBK1, and IRF3, leads to the robust production of type I interferons. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the biological activities of this compound and similar STING agonists. Further research into the nuances of this compound-mediated signaling will continue to illuminate the therapeutic potential of targeting the cGAS-STING pathway.
References
The Role of BDW-OH in the Activation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system serves as the body's first line of defense against pathogens. A key signaling cascade in this system is the cGAS-STING pathway, which detects cytosolic DNA and triggers a potent antiviral and inflammatory response, primarily through the production of type I interferons (IFNs) and other cytokines. Pharmacological activation of the STING (Stimulator of Interferon Genes) protein is a promising therapeutic strategy for cancer, infectious diseases, and as a vaccine adjuvant. This technical guide provides an in-depth overview of BDW-OH, the active metabolite of the non-nucleotide agonist BDW568. It details its mechanism of action as a selective agonist for the human STING-A230 variant, its role in activating downstream signaling pathways, and the experimental methodologies used to characterize its function.
Introduction to this compound and the STING Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and initiate a defensive response.[1] The cGAS-STING pathway is a critical cytosolic DNA sensing pathway.[2] Upon encountering cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[3][4]
BDW568 is a recently identified non-nucleotide small molecule that functions as a prodrug.[5][6] After cellular uptake, it is rapidly hydrolyzed by the cytosolic enzyme carboxylesterase 1 (CES1) to yield its active metabolite, this compound.[6][7] this compound is a potent and highly selective agonist for less common human STING variants that contain an alanine (B10760859) at position 230 (STING-A230), such as the HAQ allele.[5][7] It shows almost no activity against the most common STING variant in the human population, which has a glycine (B1666218) at this position (STING-G230).[6][7] This specificity makes this compound a valuable tool for studying STING-A230 biology and a potential candidate for personalized immunotherapies.
Caption: Conversion of the prodrug BDW568 to its active metabolite this compound.
Mechanism of Action: this compound Activation of STING-A230
This compound activates the STING pathway through direct binding to the STING protein dimer. Crystallographic studies have revealed the precise mechanism of this interaction.
Binding Mode and Structural Insights
The crystal structure of the C-terminal domain of STING-A230 in complex with this compound has been resolved at 1.95 Å.[7] The structure reveals that two molecules of this compound occupy the 2',3'-cGAMP binding pocket of the STING homodimer in a symmetrical fashion.[6][7] The planar, tricyclic structure of this compound dimerizes within this pocket, effectively mimicking the two nucleobases of the endogenous ligand, 2',3'-cGAMP.[5][6]
This binding induces a "closed" conformation of the STING dimer, which is the active state required for downstream signaling.[7] The key interactions stabilizing the complex include:
-
Hydrogen Bonding: The carboxylic acid group of each this compound molecule forms hydrogen bonds with residues Arginine 238 (R238) and Arginine 232 (R232) of STING.[6][7]
-
π-π Stacking: The triazole ring of this compound forms a π-π stacking interaction with Tyrosine 167 (Y167) of STING.[6][7]
The binding mode of this compound closely resembles that of another synthetic human STING agonist, MSA-2, but is distinct from the mouse-specific STING agonist, DMXAA.[5][6]
Caption: Binding of the this compound dimer within the STING-A230 binding pocket.
Downstream Signaling Cascade
The binding of this compound and subsequent conformational change in STING initiates a signaling cascade that culminates in the transcription of type I interferons and other pro-inflammatory cytokines.[2][3]
-
Translocation: The activated STING dimer translocates from the ER to the Golgi apparatus.[3]
-
TBK1 Recruitment and IRF3 Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2]
-
IRF3 Nuclear Translocation: Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus.[3]
-
Type I IFN Gene Transcription: In the nucleus, p-IRF3 binds to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons (e.g., IFN-β) and other inflammatory genes, driving their transcription.[8]
-
NF-κB Activation: STING activation is also thought to activate the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, which then translocates to the nucleus to promote the transcription of various pro-inflammatory cytokines.[2][3]
Caption: this compound-mediated activation of the STING signaling pathway.
Quantitative Data on this compound Activity
The activity of STING agonists is typically quantified by measuring the induction of downstream signaling products, such as IFN-β. The following tables summarize the type of quantitative data generated in studies of BDW568/BDW-OH.
Table 1: Dose-Response of IFN-β Induction by BDW568 in THP-1-Dual™ Cells
| Cell Line | STING Genotype | Compound | EC₅₀ (µM) |
| THP-1-Dual™ | HAQ (A230) | BDW568 | Data not available in abstract |
| THP-1-Dual™ | R232 (G230) | BDW568 | No activity observed |
| THP-1-Dual™ | HAQ (A230) | 2',3'-cGAMP | Reference value |
Note: EC₅₀ values represent the concentration of the compound that elicits a half-maximal response. The lack of activity in the common G230 variant highlights the specificity of BDW568.[5][7]
Table 2: Structural Data for STING-A230 CTD in Complex with this compound
| Parameter | Value | Reference |
| Resolution | 1.95 Å | [5][7] |
| PDB ID | Not specified in abstract | [7] |
| Ligand | This compound (active metabolite) | [5] |
| STING Construct | C-terminal Domain (CTD) | [7] |
Experimental Protocols
Characterizing the activity of a novel STING agonist like this compound involves a combination of structural biology, cell-based assays, and genetic manipulation techniques.
Protocol: X-ray Crystallography of the STING-BDW-OH Complex
This protocol outlines the general steps for determining the crystal structure of the STING C-terminal domain (CTD) bound to this compound.
-
Protein Expression and Purification:
-
Clone the gene encoding the human STING-A230 CTD (amino acids ~139-379) into an E. coli expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 18°C) overnight.
-
Harvest cells, lyse them by sonication, and clarify the lysate by centrifugation.
-
Purify the His-tagged STING CTD using nickel-affinity chromatography followed by size-exclusion chromatography to obtain a pure, homogenous protein sample.
-
-
Crystallization:
-
Concentrate the purified STING CTD to ~10-15 mg/mL.
-
Incubate the protein with a molar excess of this compound (typically 2-5 fold) for 1-2 hours on ice.
-
Screen for crystallization conditions using commercial sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method.
-
Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure using molecular replacement with a known STING structure as a search model.
-
Refine the model against the experimental data and build the this compound ligand into the observed electron density map using software like Coot and Phenix.
-
Protocol: Lentiviral Transduction and STING Activation in Primary Macrophages
This protocol describes how to assess this compound activity in primary human macrophages engineered to express the STING-A230 variant.[6]
Caption: Experimental workflow for assessing this compound activity in primary macrophages.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with a lentiviral transfer plasmid encoding human STING-A230 and a marker gene (e.g., GFP or truncated EGFRt), along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the lentiviral particles.
-
-
Macrophage Isolation and Differentiation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes in media containing macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
-
-
Transduction and Stimulation:
-
Transduce the differentiated macrophages with the STING-A230-expressing lentivirus.
-
Allow cells to rest for 48-72 hours post-transduction.
-
Treat the transduced macrophages with varying concentrations of BDW568 (the cell-permeable prodrug) or a vehicle control.
-
-
Readout and Analysis:
-
After 18-24 hours of stimulation, harvest the cell culture supernatant and cell lysates.
-
Quantify the concentration of secreted IFN-β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Extract RNA from the cell lysates, reverse transcribe it to cDNA, and quantify the expression of interferon-stimulated genes (ISGs) like IFIT1 or MX1 using quantitative PCR (qPCR).
-
Applications and Future Directions
The high selectivity of this compound for the STING-A230 variant opens up several exciting possibilities in research and medicine.
-
Personalized Medicine: this compound or its derivatives could be developed as immunotherapeutic agents for individuals carrying STING-A230 alleles, potentially enhancing anti-tumor immunity or acting as a potent vaccine adjuvant in this specific population.
-
Research Tool: this compound provides a specific chemical probe to investigate the biological functions and signaling outcomes of the STING-A230 variant compared to the more common STING-G230.
-
Engineered Cell Therapy: As demonstrated, this compound can be used to selectively activate genetically engineered cells that are made to express the STING-A230 allele.[5][6] This creates a "drug-inducible" activation system. For example, in chimeric antigen receptor (CAR)-macrophage therapies, expressing STING-A230 would allow for controlled, this compound-mediated activation of these therapeutic cells within a tumor, potentially boosting their phagocytic and antigen-presenting functions.[5]
Conclusion
This compound is a novel and highly specific non-nucleotide agonist of the human STING-A230 variant. Through its unique dimeric binding mode, it potently activates the STING signaling pathway, leading to the robust production of type I interferons and pro-inflammatory cytokines. Its selectivity provides a powerful tool for both fundamental research into STING biology and the development of next-generation immunotherapies, including personalized medicine and controllable, engineered cell-based treatments. The detailed characterization of its mechanism and activity provides a solid foundation for its future translation into clinical applications.
References
- 1. Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | cGAS-STING signaling pathway in intestinal homeostasis and diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the IFN Response by Bluetongue Virus: The Story So Far - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of BDW-OH on Interferon Regulatory Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic molecule BDW-OH and its significant impact on the innate immune system, specifically through the activation of Interferon Regulatory Factors (IRFs). This compound, the active metabolite of the prodrug BDW568, has been identified as a potent non-nucleoside agonist of the Stimulator of Interferon Genes (STING) pathway. By engaging with the human STINGA230 variant, this compound initiates a signaling cascade that culminates in the activation of IRF3, a master transcription factor for type I interferons. This guide details the molecular mechanism of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and provides visual representations of the involved signaling pathways.
Introduction
The innate immune system serves as the first line of defense against invading pathogens. A key signaling pathway in this system is the cGAS-STING pathway, which detects cytosolic DNA and triggers a robust antiviral response, primarily through the production of type I interferons (IFN-I). Interferon Regulatory Factors (IRFs), particularly IRF3, are pivotal in the transcription of IFN-I genes. The pharmacological activation of this pathway holds immense therapeutic potential for various diseases, including cancer and viral infections.
BDW568 is a prodrug that is rapidly hydrolyzed by intracellular carboxylesterases to its active form, this compound.[1] this compound functions as a selective agonist for the A230 variant of human STING.[1] This guide will explore the intricate details of how this compound activates the STING pathway and its subsequent effects on IRF3 and the downstream interferon response.
Mechanism of Action: this compound and the STING-IRF3 Axis
This compound activates the STING pathway, leading to a cascade of phosphorylation events that result in the activation of IRF3. The key steps are as follows:
-
STING Activation: this compound directly binds to and activates the STING protein, which is localized on the endoplasmic reticulum.
-
TBK1 Recruitment and Activation: Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates IRF3 at specific serine residues in its C-terminal domain, notably Ser396.[2]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylation induces a conformational change in IRF3, leading to its dimerization. The IRF3 dimer then translocates from the cytoplasm to the nucleus.
-
Transcriptional Activation of Interferon-Stimulated Genes (ISGs): In the nucleus, the IRF3 dimer binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, including type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). This binding initiates the transcription of these genes, leading to an antiviral state.
Maximum activation of the STING-TBK1-IRF3 phosphorylation axis in THP-1 cells treated with 50 µM BDW568 has been observed at 60 minutes.
Quantitative Data on the Effects of this compound
The activity of this compound's prodrug, BDW568, has been quantified in various cellular assays. The following tables summarize the key quantitative findings.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| BDW568 | THP-1 | ISRE Reporter Assay | EC50 | 7.6 µM | [2] |
Table 1: Potency of BDW568 in Inducing STING-dependent Signaling
| Compound | Concentration | Cell Line | Time Point | Target | Effect | Reference |
| BDW568 | 50 µM | THP-1 | 60 minutes | TBK1 | Phosphorylation | [2] |
| BDW568 | 50 µM | THP-1 | 60 minutes | IRF3 | Phosphorylation | [2] |
Table 2: Effect of BDW568 on TBK1 and IRF3 Phosphorylation
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the STING-IRF3 pathway.
Cell Culture
-
Cell Line: THP-1 (human monocytic cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Phospho-TBK1 and Phospho-IRF3
This protocol is for detecting the phosphorylation status of TBK1 and IRF3 in THP-1 cells following treatment with BDW568.
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 106 cells/well in a 6-well plate.
-
Cell Treatment: Treat cells with 50 µM BDW568 for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Phospho-TBK1 (Ser172) antibody: 1:1000 dilution in 5% BSA/TBST.
-
Total TBK1 antibody: 1:1000 dilution in 5% non-fat milk/TBST.
-
Phospho-IRF3 (Ser396) antibody: 1:1000 dilution in 5% BSA/TBST.
-
Total IRF3 antibody: 1:1000 dilution in 5% non-fat milk/TBST.
-
Loading control (e.g., β-actin or GAPDH): 1:5000 dilution in 5% non-fat milk/TBST.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
ISRE Luciferase Reporter Assay
This assay measures the transcriptional activity of IRF3 in response to BDW568 treatment.
-
Cell Line: THP-1 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter (THP-1-ISRE-Luc).
-
Cell Seeding: Seed THP-1-ISRE-Luc cells at a density of 5 x 104 cells/well in a 96-well white, clear-bottom plate.
-
Compound Treatment: Add serial dilutions of BDW568 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and calculate the EC50 value by fitting the data to a dose-response curve.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound activates the STING-IRF3 signaling pathway.
Caption: Western Blotting workflow for p-IRF3 detection.
Caption: ISRE Luciferase Reporter Assay workflow.
Conclusion
This compound is a valuable pharmacological tool for the targeted activation of the STING-IRF3 signaling pathway. Its specificity for the human STINGA230 variant makes it a promising candidate for further investigation in the context of immunotherapy and antiviral drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of modulating this critical innate immune pathway. Further studies are warranted to fully elucidate the downstream consequences of this compound-mediated IRF3 activation and to explore its efficacy in preclinical disease models.
References
Methodological & Application
Application Notes and Protocols for BDW-OH in Cancer Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDW-OH is the active metabolite of the prodrug BDW568, a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] In the field of cancer immunology, the activation of the STING pathway is a promising strategy to induce robust anti-tumor immunity.[4][5] BDW568 is a methyl ester that is rapidly hydrolyzed by the cytosolic enzyme carboxylesterase 1 (CES1) into its active form, this compound, upon cellular uptake.[6][7][8][9][10][11] this compound then directly binds to and activates the STING protein, triggering a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[6][12] This, in turn, promotes the maturation of dendritic cells (DCs), enhances the priming of tumor-specific CD8+ T cells, and remodels the tumor microenvironment to be more susceptible to immune-mediated killing.[5][13]
These application notes provide an overview of the utility of this compound in cancer immunology research and detailed protocols for its application in key in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a direct agonist of the STING protein. The prodrug, BDW568, enters the cell and is metabolized by CES1 to the active compound, this compound.[6] Two molecules of this compound then bind to the ligand-binding domain of a STING dimer, mimicking the binding of the natural STING ligand, cyclic GMP-AMP (cGAMP).[14][15][16] This binding induces a conformational change in the STING protein, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[12][17] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[12] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[12][18][19] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β.[12][17][20] The STING-TBK1 axis also activates the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.[16][21]
Signaling Pathway of this compound-mediated STING Activation
Data Presentation
The following tables summarize representative quantitative data for the use of STING agonists in cancer immunology studies.
Table 1: In Vitro Activity of STING Agonists
| Assay Type | Cell Line | Readout | EC50 Value (µM) | Reference |
| STING Reporter Assay | THP1-Dual™ KI-hSTING | IRF-Luciferase | 7.6 (for BDW568) | [2] |
| Cytokine Release | Human PBMCs | IFN-β Production | 1.0 - 10.0 | [22] |
| Phosphorylation Assay | THP-1 | TBK1/IRF3 Phosphorylation | ~50 (for BDW568) | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| B16F10 Melanoma | C57BL/6 | Intratumoral, 3 doses | 25-75 | [23] |
| MC38 Colon Adenocarcinoma | C57BL/6 | Intratumoral, 3 doses | 63-100 (Complete Response) | [23] |
| 4T1 Breast Cancer | BALB/c | Intratumoral, twice weekly | Not specified | [22] |
| C1498.SIY Myeloid Leukemia | C57BL/6 | Single intravenous dose | 80% long-term survival | [24] |
Experimental Protocols
Protocol 1: In Vitro STING Activation in a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the expression of an Interferon Regulatory Factor (IRF)-inducible reporter gene.
Materials:
-
THP1-Dual™ KI-hSTING reporter cells
-
RPMI-1640 medium supplemented with 10% FBS
-
BDW568 (prodrug) or this compound
-
Luciferase or secreted alkaline phosphatase (SEAP) reporter assay system
-
96-well, clear-bottom, white-walled plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 5 x 10^4 to 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of BDW568 or this compound in culture medium.
-
Cell Treatment: Add the diluted compound to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Assay: Measure the reporter gene activity according to the manufacturer's instructions.
Protocol 2: Analysis of Cytokine Production in Human PBMCs
This protocol outlines the measurement of IFN-β and other cytokines secreted by human peripheral blood mononuclear cells (PBMCs) upon STING activation.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
BDW568 or this compound
-
ELISA or Luminex kit for human IFN-β and other relevant cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate human PBMCs at a density of 2 x 10^5 to 5 x 10^5 cells/well in a 96-well plate.
-
Cell Treatment: Treat the cells with varying concentrations of BDW568 or this compound for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-β and other cytokines in the supernatant using an ELISA or Luminex assay.[22]
Protocol 3: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol details the evaluation of the anti-tumor effects of a STING agonist in a murine cancer model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, B16F10)
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c)
-
BDW568 or another suitable STING agonist formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.[23]
-
Treatment Administration: Administer the STING agonist, typically via intratumoral injection, at specified doses and schedules.[22][23]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines. Analyze tumor growth inhibition and survival benefit.
-
(Optional) Immune Cell Analysis: At the end of the study, tumors and spleens can be harvested to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry.[22]
Experimental Workflow for In Vivo Efficacy Study
Conclusion
This compound is a valuable research tool for investigating the role of the STING pathway in cancer immunology. Its mode of action as a direct STING agonist allows for the targeted activation of this critical innate immune signaling cascade. The provided protocols offer a framework for researchers to explore the therapeutic potential of STING activation in various cancer models, from initial in vitro characterization to in vivo efficacy studies. These studies can contribute to the development of novel immunotherapeutic strategies for cancer treatment.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 19. childrenshospital.org [childrenshospital.org]
- 20. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 21. Activation of the STING pathway induces peripheral sensitization via neuroinflammation in a rat model of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Activation of the STING pathway enhances immunity and improves survival in a murine myeloid leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating TH-P1 Cells with BDW-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The THP-1 human monocytic cell line is a cornerstone of in vitro immunological research.[1][2][3][4] Derived from a patient with acute monocytic leukemia, these suspension cells can be differentiated into macrophage-like cells, providing a robust and reproducible model for studying macrophage function, inflammatory responses, and the effects of novel therapeutic compounds.[1][2][4][5] This document provides a comprehensive protocol for the culture, differentiation, and subsequent treatment of THP-1 cells with the novel small molecule compound, BDW-OH. The provided methodologies are based on established best practices for THP-1 cell culture and can be adapted for screening and mechanistic studies of uncharacterized compounds.
Data Presentation
As this compound is a novel compound, specific quantitative data on its effects on THP-1 cells are not yet publicly available. The following table provides a template for recording and structuring quantitative data that should be collected during experiments with this compound.
| Parameter | Control (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., LPS) |
| Cell Viability (%) | |||||
| TNF-α Secretion (pg/mL) | |||||
| IL-6 Secretion (pg/mL) | |||||
| IL-1β Secretion (pg/mL) | |||||
| Gene Expression (Fold Change) | |||||
| (e.g., NFKB1) | |||||
| (e.g., IL1B) | |||||
| (e.g., TNF) |
Experimental Protocols
THP-1 Cell Culture and Maintenance
THP-1 monocytes are cultured in suspension and require specific conditions to maintain their health and viability.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
T-75 cell culture flasks
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Quickly thaw a cryovial of THP-1 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Maintain the cells in an incubator at 37°C with 5% CO2. The cell density should be maintained between 1 x 10^5 and 1 x 10^6 cells/mL.[6] Do not exceed a density of 1.5 x 10^6 cells/mL.[6]
-
Subculturing: Split the culture 1:5 when the cell density reaches approximately 1 x 10^6 cells/mL, typically every 3-4 days.[6] To do this, transfer the desired volume of cell suspension to a new flask and add fresh complete growth medium to the appropriate final volume.
Differentiation of THP-1 Monocytes into Macrophages
Differentiation into adherent, macrophage-like cells is induced using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
PMA (Phorbol 12-myristate 13-acetate) stock solution (e.g., 1 mg/mL in DMSO)
-
Complete Growth Medium
-
6-well or 12-well cell culture plates
-
THP-1 cell suspension
Protocol:
-
Cell Seeding: Seed THP-1 cells into the desired culture plates at a density of 1.5 x 10^5 to 2 x 10^5 cells per well in complete growth medium.[6]
-
PMA Induction: Add PMA to each well to a final concentration of 5-100 ng/mL.[6][7] The optimal concentration may need to be determined empirically. A common starting point is 100 ng/mL for 48-72 hours.[7]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 24 to 72 hours. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.[1][2]
-
Resting Phase: After the induction period, carefully aspirate the PMA-containing medium and wash the adherent cells three times with pre-warmed PBS.[6]
-
Add fresh, PMA-free complete growth medium to each well and incubate for an additional 24-48 hours to allow the cells to rest and fully differentiate.[6]
Preparation and Treatment with this compound
As a small molecule, this compound will likely need to be dissolved in a solvent like DMSO before being added to the cell culture medium.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete Growth Medium
-
Differentiated THP-1 macrophages in culture plates
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Ensure complete dissolution. Store the stock solution at -20°C or as recommended by the manufacturer.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to prepare the desired final concentrations for treatment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to complete growth medium as used for the highest concentration of this compound.
-
Treatment: Aspirate the medium from the wells containing the differentiated THP-1 macrophages and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C with 5% CO2.
-
Downstream Analysis: Following incubation, the cell culture supernatants can be collected for cytokine analysis (e.g., ELISA), and the cells can be lysed for RNA or protein extraction for gene expression or western blot analysis, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for treating THP-1 cells with this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a general signaling pathway that could be activated in macrophages by a small molecule like this compound, leading to an inflammatory response. This is a hypothetical representation and would need to be validated experimentally for this compound.
Caption: Hypothetical signaling pathway for this compound in macrophages.
References
- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. nanopartikel.info [nanopartikel.info]
- 4. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 6. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 7. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Production
Introduction
This document provides detailed application notes and protocols for the measurement of cytokine production induced by various stimuli. Due to the absence of specific information in the public domain regarding a substance denoted as "BDW-OH," this guide will use Lipopolysaccharide (LPS) as a well-characterized and potent inducer of cytokine production to illustrate the experimental methodologies. LPS, a component of the outer membrane of Gram-negative bacteria, is widely used in immunological research to stimulate cells, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production and secretion of a variety of pro-inflammatory cytokines. The principles and protocols outlined herein are broadly applicable and can be adapted for the investigation of novel compounds.
Overview of Cytokine Measurement Techniques
The quantification of cytokine production is fundamental to understanding inflammatory responses, immune modulation, and the mechanism of action of therapeutic candidates. Several robust methods are available, each with distinct advantages and applications.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay ideal for the quantification of a single cytokine from cell culture supernatants, serum, or plasma.[1][2][3][4] It is a cost-effective and sensitive method for analyzing a large number of samples for a specific analyte.[4]
-
Intracellular Flow Cytometry (Intracellular Cytokine Staining - ICCS): A powerful technique that allows for the simultaneous measurement of multiple cytokines at the single-cell level.[5][6] This method is invaluable for identifying the specific cell populations responsible for cytokine production within a heterogeneous sample.[5]
-
Multiplex Immunoassays (e.g., Luminex): Bead-based assays that enable the simultaneous quantification of dozens of cytokines from a small sample volume.[7][8][9][10][11] This high-throughput approach provides a comprehensive profile of the cytokine response and is highly efficient in terms of time, cost, and sample consumption.[7][9]
The choice of method depends on the specific research question, the number of cytokines to be analyzed, sample availability, and the desired level of cellular resolution.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to optimize experimental conditions, such as cell density, stimulus concentration, and incubation time, for each specific experimental system.
Cell Culture and Stimulation
A variety of immune cells, such as macrophages, dendritic cells, and peripheral blood mononuclear cells (PBMCs), are responsive to stimuli like LPS and are commonly used for in vitro cytokine production assays.[12][13]
Protocol: In Vitro Stimulation of Macrophages for Cytokine Production Analysis
-
Cell Seeding: Plate a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well tissue culture plate at a density of 1 x 10^5 cells/well.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator to allow for adherence.
-
Stimulation: Prepare a stock solution of the stimulus (e.g., LPS). Dilute the stimulus to the desired concentrations in fresh culture medium. Remove the old medium from the cells and add 200 µL of the stimulus-containing medium to each well. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time can vary depending on the cytokine of interest.[14]
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis of secreted cytokines by ELISA or multiplex immunoassay. The cell pellet can be used for intracellular cytokine staining by flow cytometry.
Quantification of Secreted Cytokines by ELISA
This protocol outlines a sandwich ELISA for the detection of a specific cytokine in cell culture supernatants.[1][15][16]
Protocol: Sandwich ELISA for Cytokine Quantification
-
Plate Coating: Dilute the capture antibody to 1-4 µg/mL in a binding solution. Add 100 µL of the diluted antibody to each well of a 96-well high-protein-binding ELISA plate. Seal the plate and incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate for at least 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to 0.5-2 µg/mL in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted according to the manufacturer's instructions, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a color change is observed.
-
Stop Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Analysis of Intracellular Cytokines by Flow Cytometry
This protocol describes the staining of intracellular cytokines for analysis by flow cytometry.[5][14][17][18]
Protocol: Intracellular Cytokine Staining
-
Cell Stimulation: Stimulate cells as described in section 2.1. To allow for the accumulation of intracellular cytokines, add a protein transport inhibitor, such as Brefeldin A, for the last 4-6 hours of the stimulation period.[14]
-
Cell Surface Staining: After stimulation, harvest the cells and wash them with cell staining buffer. If desired, perform cell surface marker staining at this stage by incubating the cells with fluorescently conjugated antibodies against surface antigens for 30 minutes at 4°C in the dark.[14]
-
Fixation: Wash the cells and then resuspend them in 100 µL of fixation buffer. Incubate for 20 minutes at room temperature in the dark.[14]
-
Permeabilization: Wash the cells twice with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the fluorescently conjugated anti-cytokine antibody. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to identify the percentage of cells positive for the cytokine of interest within specific cell populations.[6]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: LPS-Induced Cytokine Production in RAW 264.7 Macrophages Measured by ELISA
| LPS Concentration (ng/mL) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| 0 (Control) | 50.2 ± 8.5 | 25.1 ± 5.2 | 15.8 ± 3.1 |
| 1 | 589.6 ± 45.3 | 450.7 ± 38.9 | 120.4 ± 15.7 |
| 10 | 2543.8 ± 189.2 | 1890.2 ± 150.6 | 550.9 ± 48.2 |
| 100 | 5102.5 ± 350.1 | 4205.6 ± 298.4 | 1250.1 ± 110.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Cytokine-Positive Macrophages upon LPS Stimulation Measured by Flow Cytometry
| LPS Concentration (ng/mL) | % TNF-α+ Cells ± SD | % IL-6+ Cells ± SD |
| 0 (Control) | 1.2 ± 0.3 | 0.8 ± 0.2 |
| 10 | 25.6 ± 3.1 | 18.4 ± 2.5 |
| 100 | 68.9 ± 5.7 | 55.2 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: TLR4 signaling pathway leading to cytokine production.
Caption: Experimental workflows for ELISA and Flow Cytometry.
References
- 1. urbandictionary.com [urbandictionary.com]
- 2. Effect of cytokine treatment on the expression and secretion of brain derived neurotrophic factor in the smooth muscle of the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin transforms the polarity of bone marrow-derived macrophages to regulate the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin B1 and B2 receptor mechanisms and cytokine-induced hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. onelook.com [onelook.com]
- 8. Identification and biological activity of microbial metabolites of xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abbreviationfinder.org [abbreviationfinder.org]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods [mdpi.com]
- 11. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta-Adrenergic blocking action of halonitrophenethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urbandictionary.com [urbandictionary.com]
- 14. BDW - Misspelling of BTW [abbreviations.com]
- 15. Increased systemic and brain cytokine production and neuroinflammation by endotoxin following ethanol treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial acetohydroxyacid synthase and its inhibitors--a summary of their structure, biological activity and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Early events in dengue virus infection inducing cytokine storm: The dynamic interplay of pattern-recognition receptors, inflammasome activation, and biphasic NF-κB and STAT1-dependent inflammatory responses in human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for In Vivo Delivery of Novel Small Molecule Compounds in Mouse Models
Note to the Reader: As of the latest literature search, specific data regarding the compound "BDW-OH" is not publicly available. The following application notes and protocols are designed to provide a comprehensive and generalized framework for the in vivo delivery of novel small molecule compounds, using "this compound" as a placeholder, in mouse models. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
The successful in vivo evaluation of a novel therapeutic compound, such as "this compound," is critically dependent on the selection of an appropriate delivery method. The route of administration significantly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This document provides a detailed overview of common in vivo delivery methods in mouse models, along with standardized protocols to ensure experimental reproducibility and animal welfare.
Data Presentation: Administration Routes and Parameters
The choice of administration route depends on the scientific objectives, the physicochemical properties of the compound, and the desired therapeutic effect (e.g., local vs. systemic, rapid vs. sustained release).[1] The following tables summarize key quantitative data for common administration routes in adult mice.
Table 1: Recommended Volumes and Needle Sizes for Common Administration Routes in Adult Mice
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) | Absorption Rate |
| Intravenous (IV) | < 0.2 ml (tail vein) | 27-30 | Very Rapid |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 | Rapid |
| Subcutaneous (SC) | < 2-3 ml (multiple sites, max 1 ml/site) | 25-27 | Slow |
| Intramuscular (IM) | < 0.05 ml | 25-27 | Moderate |
| Oral (PO) - Gavage | up to 10 ml/kg | 18-20 (bulb-tipped) | Variable |
| Intradermal (ID) | < 0.05 ml | 26 | Very Slow |
| Intranasal (IN) | < 0.05 ml | N/A | Rapid |
Source: Adapted from various sources.[2]
Table 2: General Considerations for Substance Administration in Mice
| Consideration | Recommendation |
| Animal Identification | Check the animal's identification before any procedure. |
| Animal Health | Observe the general condition of the animal and note any anomalies. |
| Dosage Calculation | Weigh the animal to calculate the accurate dose (mg/kg).[3] |
| Substance Preparation | Parenterally administered substances must be sterile, isotonic, and at a physiological pH.[3] |
| Substance Temperature | Warm substances to at least room temperature to avoid lowering the animal's body temperature.[3] |
| Injection Frequency | Limit daily injections to minimize stress and tissue damage (e.g., max 3 for SC, 2 for IP/IM/IV).[3] |
| Aseptic Technique | Clean the vial septum with alcohol before drawing the substance.[3] |
| Failed Attempts | Limit the number of failed attempts to three before seeking assistance.[3] |
Experimental Protocols
The following are detailed methodologies for key in vivo delivery methods. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Injection via the Tail Vein
This method allows for rapid and complete systemic distribution of the compound.
Materials:
-
"this compound" solution in a sterile, isotonic vehicle
-
1 ml syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or alcohol wipes
-
Gauze
Protocol:
-
Preparation: Warm the "this compound" solution to room temperature. Calculate the correct volume based on the mouse's body weight.
-
Animal Restraint: Place the mouse in a suitable restraining device.
-
Vasodilation: If necessary, warm the tail using a heat lamp or by immersing it in warm water (max 40°C) to induce vasodilation of the lateral tail veins.[3]
-
Site Preparation: Clean the tail with an alcohol wipe.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the "this compound" solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert at a more proximal site.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection
A common route for administering substances that are not suitable for IV injection.
Materials:
-
"this compound" solution
-
1 ml syringe with a 25-27 gauge needle
-
70% ethanol or alcohol wipes
Protocol:
-
Animal Restraint: Manually restrain the mouse by the scruff of the neck, ensuring the head is tilted downwards to allow the abdominal organs to move away from the injection site.[3]
-
Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline.
-
Site Preparation: Clean the injection site with an alcohol wipe.
-
Injection: Insert the needle, bevel up, at a 45° angle into the abdominal cavity.
-
Aspiration: Gently pull back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If fluid is drawn, discard the syringe and repeat the procedure with a fresh dose.
-
Administration: Inject the "this compound" solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage.
Subcutaneous (SC) Injection
Used for sustained release of compounds.
Materials:
-
"this compound" solution
-
1 ml syringe with a 25-27 gauge needle
-
70% ethanol or alcohol wipes
Protocol:
-
Animal Restraint: Manually restrain the mouse.
-
Site Identification: The most common site is the interscapular area (scruff of the neck).
-
Site Preparation: Clean the injection site with an alcohol wipe.
-
Injection: Pinch and lift the skin to form a "tent". Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[3]
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the "this compound" solution.
-
Post-Injection: Withdraw the needle and gently massage the area to aid in dispersal of the substance.
Oral Gavage (PO)
For direct administration of a precise dose into the stomach.
Materials:
-
"this compound" solution or suspension
-
Syringe
-
18-20 gauge, bulb-tipped feeding needle
Protocol:
-
Animal Restraint: Firmly restrain the mouse to prevent head movement.
-
Needle Measurement: Measure the feeding needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Administration: Gently insert the bulb tip of the feeding needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Delivery: Once the needle is in place, deliver the "this compound" solution.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Visualizations: Workflows and Pathways
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for assessing the pharmacokinetics of "this compound" in a mouse model.
References
Troubleshooting & Optimization
Technical Support Center: Improving BDW-OH Cellular Uptake In Vitro
Welcome to the technical support center for BDW-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the intracellular delivery of this compound in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of the prodrug BDW568.[1][2] Its primary role is as an agonist for the STIMULATOR of INTERFERON GENES (STING) pathway. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other inflammatory cytokines, mounting an anti-tumor or anti-viral response. Achieving sufficient intracellular concentrations of this compound is crucial for effective STING activation.
Q2: What are the most common reasons for observing low cellular uptake of this compound?
A2: Low cellular uptake of this compound can stem from several factors:
-
Poor Solubility: this compound is sparingly soluble in DMSO and has poor aqueous solubility.[1][2] This can lead to precipitation in cell culture media, reducing the effective concentration available to the cells.
-
Cell Membrane Impermeability: The physicochemical properties of this compound may hinder its efficient passage across the hydrophobic lipid bilayer of the cell membrane.[3]
-
Active Efflux: Cells can express transmembrane transporter proteins, known as efflux pumps, that actively remove foreign substances, thereby lowering the intracellular concentration.[4][5]
-
Experimental Parameters: Suboptimal incubation time, low compound concentration, or issues with the assay methodology can also lead to apparently low uptake.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: Given that this compound is sparingly soluble in DMSO (1-10 mg/ml), it is critical to prepare the stock solution and working dilutions carefully.[1][2] To improve solubility, you can gently warm the stock solution tube to 37°C and use a sonicator bath for a short period.[2] When preparing the working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity. It is also advisable to add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.
Q4: What advanced strategies can enhance this compound delivery into cells?
A4: If optimizing solubility and experimental parameters is insufficient, several advanced strategies can be employed:
-
Nanoparticle Delivery Systems: Encapsulating this compound into nanoparticles (e.g., lipid-based, polymeric) can improve its solubility, protect it from degradation, and facilitate cellular entry via endocytosis.[6][7][8]
-
Prodrug Approach: While this compound is itself a metabolite, this highlights the utility of prodrugs. The parent compound, BDW568, was designed for improved properties.[1][2]
-
Use of Permeabilizing Agents: Mild, temporary permeabilization of the cell membrane can be used, but this approach requires careful optimization to avoid significant cytotoxicity.
Q5: How can I determine if active efflux is reducing my intracellular this compound levels?
A5: To test for the involvement of efflux pumps, you can co-incubate your cells with this compound and a known broad-spectrum efflux pump inhibitor (EPI).[9] If the intracellular concentration of this compound increases significantly in the presence of the inhibitor compared to its absence, it suggests that active efflux is a contributing factor.
Data Presentation
Table 1: Physicochemical and Solubility Profile of this compound
| Property | Value | Source |
| CAS Number | 573976-22-4 | [1] |
| Molecular Formula | C₁₁H₁₀N₄O₂S₂ | [1] |
| Molecular Weight | 294.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml) | [1][2] |
Table 2: Troubleshooting Summary for Low this compound Cellular Uptake
| Issue | Potential Cause | Recommended Solution |
| Precipitate in Media | Poor aqueous solubility. | Prepare fresh dilutions; gently warm and sonicate stock; ensure final DMSO concentration is <0.5%; add stock to media while vortexing. |
| Low Intracellular Signal | Insufficient incubation time or concentration. | Perform a time-course (e.g., 1, 4, 12, 24h) and dose-response (e.g., 1-50 µM) experiment to find optimal conditions. |
| Inefficient passive diffusion. | Consider using a nanoparticle-based delivery system to facilitate uptake via endocytosis.[7] | |
| Active removal by efflux pumps. | Co-incubate with a broad-spectrum efflux pump inhibitor (e.g., Verapamil, PAβN) and measure uptake.[4][5] | |
| High Cell Death | DMSO toxicity. | Keep final DMSO concentration below 0.5%, ideally below 0.1%. Run a vehicle-only control. |
| Intrinsic compound toxicity. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic threshold. |
Visualizations and Workflows
Caption: A standard workflow for measuring the intracellular concentration of this compound.
Caption: A decision tree for troubleshooting poor cellular uptake of this compound.
Caption: Mechanisms for enhancing the intracellular delivery and retention of this compound.
Experimental Protocols
Protocol 1: General Cellular Uptake Assay
This protocol describes a general method for quantifying the intracellular accumulation of this compound. It is assumed that a quantifiable marker (e.g., fluorescence, though this compound is not intrinsically fluorescent) or an analytical method like HPLC is available. For fluorescent quantification, a fluorescently tagged version of this compound or a nanoparticle carrier would be required.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest (e.g., HEK293T, THP-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or similar)
-
BCA Protein Assay Kit
-
Multi-well plates (e.g., 24-well)
-
Quantification instrument (e.g., HPLC, fluorescence plate reader)
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment. Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, prepare working concentrations by diluting the stock solution in pre-warmed complete culture medium. Vortex during dilution.
-
Treatment: Remove the old medium from the cells. Wash once with warm PBS. Add the medium containing the desired concentration of this compound (and appropriate vehicle controls, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours). This should be determined from time-course optimization experiments.[10]
-
Washing: After incubation, aspirate the treatment medium. Wash the cells three times with 500 µL of ice-cold PBS per well to remove any compound bound to the outside of the cell membrane.[11]
-
Cell Lysis: Add 100-200 µL of RIPA lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.[11]
-
Quantification:
-
Clarify the lysate by centrifugation (e.g., 14,000 rpm for 15 minutes at 4°C).
-
Analyze the supernatant to quantify the amount of this compound using a validated method such as HPLC.
-
If using a fluorescently labeled compound, measure the fluorescence intensity with a plate reader at the appropriate excitation/emission wavelengths.[11]
-
-
Normalization: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay. Express the results as the amount of this compound per milligram of total protein (e.g., ng/mg protein).[11]
Protocol 2: Assessing the Role of Efflux Pumps
This protocol is an addendum to Protocol 1 to investigate if efflux pumps are actively removing this compound from the cells.
Materials:
-
Same as Protocol 1
-
A broad-spectrum efflux pump inhibitor (EPI), e.g., Verapamil or Phe-Arg-β-naphthylamide (PAβN).[4][5]
Methodology:
-
Experimental Groups: Set up the following conditions in parallel:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound alone
-
EPI alone (to check for interference with the assay)
-
This compound + EPI
-
-
Pre-incubation with EPI: Thirty to sixty minutes before adding this compound, pre-incubate the designated wells with the EPI at a non-toxic concentration (e.g., 10-50 µM for Verapamil).
-
Co-incubation: Add this compound to the wells (with and without the EPI) and proceed with the incubation as described in Protocol 1, Step 4.
-
Analysis: Follow steps 5-8 from Protocol 1 to wash, lyse, and quantify the intracellular this compound.
-
Interpretation: Compare the normalized amount of intracellular this compound between the "this compound alone" and "this compound + EPI" groups. A statistically significant increase in the presence of the EPI indicates that this compound is a substrate for one or more efflux pumps in that cell line.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Classification of Nanomaterial Drug Delivery Systems for Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cellular uptake of fibroin microspheres and its dependency on the cell cycle stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Inactivity of BDW-OH in Wild-Type THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the potential reasons for the observed inactivity of the STING agonist BDW-OH in wild-type THP-1 cells. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and visual aids to assist in your research.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected STING pathway activation with this compound in our wild-type THP-1 cells. What are the potential reasons for this?
A1: The lack of activity of this compound, a known STING agonist, in wild-type THP-1 cells can be attributed to several factors. Based on the available data, the most likely causes fall into three main categories:
-
Cellular Efflux: THP-1 cells express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump foreign compounds (xenobiotics) out of the cell.[1][2] this compound is a relatively large and lipophilic molecule, characteristics often associated with substrates of these efflux pumps.[3][4][5] This efflux would prevent this compound from reaching its intracellular target, the STING protein located on the endoplasmic reticulum.
-
Enzymatic Inactivation: THP-1 macrophages possess metabolic capabilities and can express various enzymes that may modify and inactivate small molecules.[6][7][8] While a specific enzyme responsible for this compound degradation in these cells has not been identified, the possibility of its metabolism into an inactive form cannot be ruled out.
-
Poor Cell Permeability or Intracellular Sequestration: Although this compound is lipophilic, its large size might still hinder efficient passive diffusion across the cell membrane. Alternatively, it could be sequestered in cellular compartments, such as lipid droplets, preventing it from interacting with the STING protein.
It is important to note that while the prodrug BDW568 requires hydrolysis by carboxylesterase 1 (CES1) to become active this compound, wild-type THP-1 cells robustly express active CES1. Therefore, if you were using the prodrug, its conversion to the active form is expected. The issue likely lies with the stability or intracellular concentration of this compound itself.
Troubleshooting Guide
If you are experiencing inactivity of this compound in your THP-1 cell experiments, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| No STING activation (e.g., no IRF3 phosphorylation or IFN-β production) | 1. This compound is being actively effluxed from the cells. | Co-incubate THP-1 cells with this compound and a known inhibitor of ABC transporters, such as Verapamil or PSC833 for P-glycoprotein.[1] If this compound activity is restored, efflux is the likely cause. |
| 2. This compound is being enzymatically degraded. | Perform a time-course experiment to assess the stability of this compound in the presence of THP-1 cell lysate or conditioned media. Analyze the concentration of intact this compound over time using LC-MS. | |
| 3. This compound has low cell permeability. | Assess the intracellular concentration of this compound using LC-MS analysis of cell lysates after incubation. Compare with the extracellular concentration. | |
| 4. The STING pathway in your THP-1 cells is compromised. | Use a positive control STING agonist, such as 2'3'-cGAMP, to confirm that the STING signaling pathway is functional in your THP-1 cells. | |
| 5. This compound has degraded in storage or in the experimental medium. | Check the stability of your this compound stock solution and its stability in the cell culture medium at 37°C over the course of your experiment.[9] |
Experimental Protocols
Protocol 1: Assessing the Role of Efflux Pumps in this compound Inactivity
Objective: To determine if ABC transporters are responsible for the lack of this compound activity in THP-1 cells.
Materials:
-
Wild-type THP-1 cells
-
This compound
-
Verapamil (P-glycoprotein inhibitor) or other relevant ABC transporter inhibitors
-
2'3'-cGAMP (positive control)
-
Cell culture medium and supplements
-
Reagents for Western blotting (antibodies against phospho-IRF3, total IRF3, and a loading control) or ELISA/qPCR for IFN-β.
Procedure:
-
Seed THP-1 cells at the desired density and differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) if required by your experimental design.
-
Pre-incubate the cells with a non-toxic concentration of the efflux pump inhibitor (e.g., 10-50 µM Verapamil) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Add this compound at the desired concentration to the pre-incubated cells. Maintain separate wells with this compound alone, the inhibitor alone, and a vehicle control. Include a positive control with 2'3'-cGAMP.
-
Incubate for the desired time to allow for STING pathway activation (e.g., 1-3 hours for IRF3 phosphorylation, 6-24 hours for IFN-β production).
-
Harvest the cells or supernatant for analysis.
-
Analyze for STING pathway activation by measuring the levels of phosphorylated IRF3 (by Western blot) or IFN-β production (by ELISA or qPCR).
Expected Results: If efflux is the primary reason for inactivity, you should observe a significant increase in STING pathway activation in the cells co-treated with this compound and the efflux pump inhibitor compared to cells treated with this compound alone.
Protocol 2: Evaluating the Stability of this compound in the Presence of THP-1 Cells
Objective: To assess if this compound is being degraded by enzymes present in THP-1 cells or secreted into the medium.
Materials:
-
Wild-type THP-1 cells
-
This compound
-
Cell culture medium
-
LC-MS instrumentation
Procedure:
-
Culture THP-1 cells to a high density to obtain conditioned medium. Alternatively, prepare a cell lysate from a known number of THP-1 cells.
-
Add this compound at a known concentration to: a. Fresh cell culture medium (control). b. Conditioned medium from THP-1 cells. c. THP-1 cell lysate.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots from each condition.
-
Immediately process the samples for LC-MS analysis to quantify the concentration of intact this compound.
Expected Results: A rapid decrease in the concentration of this compound in the conditioned medium or cell lysate compared to the fresh medium would suggest enzymatic degradation.
Visualizing Potential Mechanisms
The following diagrams illustrate the potential pathways leading to this compound inactivity in wild-type THP-1 cells.
Caption: Potential mechanisms of this compound inactivity in THP-1 cells.
References
- 1. Up-regulation of ATP-binding cassette transporters in the THP-1 human macrophage cell line by the antichagasic benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.cn [glpbio.cn]
- 5. MDR1/P-gp - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Stimulation of human monocytic THP-1 cells by metabolic activation of hepatotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic characterisation of THP-1 macrophage polarisation using LC–MS-based metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
How to address BDW-OH solubility issues for experiments
Welcome to the technical support center for BDW-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility and other experimental issues related to the use of this compound, a selective agonist of the human STING A230 variant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of the prodrug BDW568. It is a non-nucleotide agonist that selectively activates the A230 variant of the human Stimulator of Interferon Genes (STING) protein.[1] Upon binding, this compound induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[2][3][4]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause the compound to crash out of solution due to a sudden change in solvent polarity.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final culture medium.
-
Temperature Effects: Adding a cold stock solution to warm media can decrease solubility.
-
Interactions with Media Components: this compound may interact with proteins (especially in serum-containing media) or salts in the medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is sparingly soluble in DMSO at a concentration range of 1-10 mg/mL.
Q4: How can I avoid precipitation when preparing my working solution of this compound in cell culture media?
A4: To minimize precipitation, it is crucial to follow a proper dilution protocol. A serial dilution method is highly recommended. Instead of adding the concentrated DMSO stock directly to a large volume of media, first prepare an intermediate dilution in pre-warmed media. Additionally, ensure the final concentration of DMSO in your cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q5: How can I confirm that the STING pathway is being activated in my experiment?
A5: Activation of the STING pathway can be confirmed by several methods:
-
Western Blotting: This is a direct method to measure the phosphorylation of key signaling proteins. You should probe for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3).[5]
-
ELISA: This method quantifies the secretion of downstream cytokines, with IFN-β being a primary indicator of STING activation.[5]
-
Reporter Assays: Cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter can be used to measure pathway activation through a luminescent or fluorescent readout.[6][7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL) | [5] |
| Aqueous Media (e.g., Cell Culture Media) | Poor | General knowledge for hydrophobic small molecules |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a stock solution of this compound and diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the required mass of this compound powder to prepare your desired volume and concentration of stock solution (Molecular Weight of this compound: 294.35 g/mol ). b. Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder. c. To aid dissolution, gently warm the solution in a 37°C water bath and vortex briefly.[8][9] Visually inspect to ensure the compound is fully dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM final concentration in 10 mL media): a. Pre-warm the cell culture medium to 37°C. b. Intermediate Dilution (Recommended): i. Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media in a sterile microcentrifuge tube. Vortex gently to mix. c. Final Dilution: i. Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed cell culture medium. ii. Mix thoroughly by gentle inversion or pipetting. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Troubleshooting this compound Precipitation
If you continue to experience precipitation, consider the following troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%.
-
Sonication: Briefly sonicate the intermediate or final working solution in a water bath sonicator to aid in dissolving any small precipitates.
-
Serum Concentration: If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if your cells can tolerate it, as serum proteins can sometimes contribute to compound precipitation.
-
pH of Media: Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4).
-
Fresh Preparations: Always prepare fresh working solutions of this compound for each experiment to avoid issues with compound degradation or precipitation over time.
Visualizations
Caption: A typical experimental workflow for using this compound to stimulate the STING pathway.
Caption: The signaling cascade initiated by this compound binding to the STING protein.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 4. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BDW-OH in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing BDW-OH, the active metabolite of the STING (STimulator of Interferon Genes) agonist prodrug BDW568. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments, with a focus on overcoming potential resistance mechanisms in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the biologically active metabolite of the prodrug BDW568.[1][2][3] BDW568, a STING agonist, is cell-permeable and is intracellularly hydrolyzed by the enzyme carboxylesterase 1 (CES1) to generate this compound.[4] this compound then binds to and activates the STING protein, a key component of the innate immune system.[4][5] This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.[6][7][8] It is important to note that BDW568 and its active metabolite this compound show high selectivity for the human STING A230 allele.[4][5]
Q2: Why is my cancer cell line not responding to this compound treatment?
A2: A lack of response to this compound, administered as the prodrug BDW568, can stem from several factors. One primary reason could be the specific STING allele expressed by your cancer cell line. BDW568 is highly selective for the human STING A230 variant and shows little to no activity on the more common G230 allele.[4][5] Other potential reasons include low or absent expression of STING or cGAS (cyclic GMP-AMP synthase), defects in the downstream signaling pathway, or rapid degradation of the agonist. For a more detailed breakdown of potential issues, please refer to our Troubleshooting Guide.
Q3: What are the known mechanisms of resistance to STING agonists in cancer cells?
A3: While specific resistance mechanisms to this compound have not been extensively documented, cancer cells can develop resistance to STING pathway activation through various strategies. These include:
-
Downregulation or silencing of STING pathway components: Cancer cells may reduce or completely lose the expression of key proteins like cGAS or STING, often through epigenetic mechanisms like promoter hypermethylation.[9][10][11]
-
Defective downstream signaling: Mutations or alterations in downstream signaling molecules such as TBK1 or IRF3 can prevent the propagation of the STING signal, even if the STING protein itself is activated.[12]
-
Induction of immunosuppressive pathways: STING activation can sometimes trigger feedback mechanisms that dampen the immune response. This can include the upregulation of immune checkpoint molecules like PD-L1 or the production of immunosuppressive enzymes like indoleamine 2,3-dioxygenase (IDO).[13][14][15]
-
Impaired prodrug conversion: Since this compound is generated from the prodrug BDW568 by the enzyme carboxylesterase 1 (CES1), low or absent CES1 activity in the cancer cell line could lead to insufficient levels of the active compound.[16][17][18][19][20]
Q4: How can I assess if the STING pathway is being activated in my cell line?
A4: Activation of the STING pathway can be confirmed through several experimental approaches:
-
Western Blotting: Assess the phosphorylation of key downstream proteins, such as STING, TBK1, and IRF3.[21][22][23]
-
Gene Expression Analysis (RT-qPCR): Measure the upregulation of interferon-stimulated genes (ISGs), such as IFNB1, CXCL10, and ISG15.[23][24]
-
ELISA: Quantify the secretion of type I interferons (e.g., IFN-β) or chemokines (e.g., CXCL10) in the cell culture supernatant.[24][25]
-
Reporter Assays: Utilize cell lines engineered with a reporter construct, such as an interferon-sensitive response element (ISRE) driving the expression of a reporter gene like luciferase.[25][26]
Q5: Are there strategies to overcome resistance to STING agonists?
A5: Yes, several strategies are being explored to overcome resistance to STING agonists:
-
Combination Therapies: Combining STING agonists with other anti-cancer agents can be effective. For example, co-treatment with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) can counteract the upregulation of immunosuppressive pathways.[13][15]
-
Epigenetic Modulators: In cases where STING or cGAS expression is silenced, drugs that inhibit DNA methylation (e.g., 5-azacytidine) or histone deacetylation may restore their expression and sensitize cells to STING agonists.[9]
-
Targeting Downstream Pathways: For tumors with low antigenicity where STING activation might promote a tolerogenic environment, combining STING agonists with inhibitors of pathways like IDO could be beneficial.[27]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound (administered as BDW568).
| Problem | Potential Cause | Recommended Solution |
| No or Low STING Pathway Activation | 1. Incorrect STING Allele: The cancer cell line may not express the required STING A230 allele for BDW568 activity. | - Action: Genotype the cancer cell line to determine the STING allele. - Alternative: Use a cell line known to express the STING A230 allele or a pan-agonist if available. |
| 2. Low or Absent STING/cGAS Expression: The cell line may have downregulated or silenced the expression of essential pathway components. | - Action: Assess STING and cGAS protein levels by Western blot or mRNA levels by RT-qPCR. - Workaround: Consider using epigenetic modifiers to potentially restore expression. | |
| 3. Inefficient Prodrug Conversion: The cell line may have low carboxylesterase 1 (CES1) activity, leading to insufficient generation of active this compound. | - Action: Measure CES1 activity in cell lysates. - Alternative: If direct application of this compound is feasible and cellular uptake can be facilitated (e.g., via transfection reagents), this could bypass the need for CES1. | |
| 4. Defective Downstream Signaling: Mutations or deficiencies in proteins downstream of STING (e.g., TBK1, IRF3) can block the signaling cascade. | - Action: Verify the integrity of the downstream pathway by using a direct STING agonist like cGAMP and assessing the phosphorylation of TBK1 and IRF3. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of BDW568 can lead to overstimulation of the inflammatory response and subsequent cell death. | - Action: Perform a dose-response curve to determine the optimal concentration of BDW568 for your cell line. - Consideration: STING-mediated cell death can be a desired anti-cancer effect, but may need to be modulated for mechanistic studies. |
| 2. Off-Target Effects: At very high concentrations, the compound may have off-target effects. | - Action: Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent Results | 1. Compound Instability: BDW568 or the resulting this compound may be unstable under certain experimental conditions. | - Action: Prepare fresh stock solutions of BDW568 regularly and minimize freeze-thaw cycles. |
| 2. Variable Cell Culture Conditions: Differences in cell passage number, confluency, or media components can affect cellular responses. | - Action: Maintain consistent cell culture practices and use cells within a defined passage number range. |
Experimental Protocols and Visualizations
Protocol 1: Assessment of STING Pathway Activation by Western Blot
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of BDW568 or a vehicle control for the specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total protein controls. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway: BDW568 Activation of the STING Pathway
The following diagram illustrates the mechanism of action of BDW568 and the subsequent activation of the STING signaling cascade.
Logical Relationship: Troubleshooting Low STING Activation
This diagram provides a decision-making framework for troubleshooting experiments where low or no STING activation is observed.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Targeting the loss of cGAS/STING signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of STING signaling and its implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Review of Targeting DNA damage response pathways to activate the STING innate immune signaling pathway in human cancer cells | Publons [publons.com]
- 13. STINGing the Tumor's immune evasion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 17. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
- 20. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
Technical Support Center: Best Practices for Storing and Handling BDW-OH
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of BDW-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the prodrug BDW568. It functions as a non-nucleotide agonist of the Stimulator of Interferon Genes (STING) protein. By binding to STING, this compound induces a conformational change that initiates a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system is a key area of research for immunotherapy.
Q2: How should I store this compound upon receipt?
A2: For long-term storage, this compound as a solid should be stored at -20°C. Under these conditions, it is stable for at least four years. For short-term storage of a few days to weeks, it can be kept at 0-4°C in a dry and dark place.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mg/mL. It is recommended to prepare a concentrated stock solution in DMSO.
Q4: How should I prepare and store a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound in a minimal amount of high-quality, anhydrous DMSO. To enhance solubility, you can gently warm the solution to 37°C and sonicate briefly. Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.
Q5: What safety precautions should I take when handling this compound?
A5: As a potent small molecule immunomodulator, this compound should be handled with care in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1] In case of skin contact, wash the affected area immediately with soap and water.[1] For eye contact, flush with copious amounts of water for several minutes.[1] Refer to the Safety Data Sheet (SDS) for your specific product for detailed safety information.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide addresses common problems and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or no STING activation (e.g., no IFN-β secretion or IRF3 phosphorylation) | 1. Low or absent STING expression in the cell line: Not all cell lines express STING at sufficient levels. | 1. Verify STING protein expression in your cell line using Western blot. Consider using a cell line known to have a functional STING pathway, such as THP-1 monocytes. |
| 2. Inefficient cytosolic delivery of this compound: As a small molecule, passive diffusion across the cell membrane may be limited. | 2. While this compound is the active metabolite of a cell-permeable prodrug, ensure optimal incubation times. If directly applying this compound, consider using a transfection reagent suitable for small molecules, though this is not typically required for its prodrug, BDW568. | |
| 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 3. Always use freshly prepared working solutions from properly stored aliquots. Avoid multiple freeze-thaw cycles of the stock solution. | |
| 4. Defective downstream signaling components: The issue may lie in proteins downstream of STING, such as TBK1 or IRF3. | 4. Check the expression and phosphorylation status of TBK1 and IRF3 by Western blot to pinpoint the signaling defect. | |
| High levels of cell death or cytotoxicity | 1. Excessive STING activation: Overstimulation of the STING pathway can lead to inflammatory cell death. | 1. Perform a dose-response curve to determine the optimal concentration of this compound that provides robust STING activation with minimal cytotoxicity. A typical starting range for many STING agonists is 0.1 µM to 50 µM. |
| 2. DMSO toxicity: High concentrations of DMSO in the cell culture media can be toxic to cells. | 2. Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Prepare a vehicle control with the same DMSO concentration to assess its effect. | |
| Inconsistent or variable results between experiments | 1. Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond differently. | 1. Use cells at a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| 2. Inconsistent preparation of this compound working solutions: Errors in dilution can lead to different final concentrations. | 2. Prepare a master mix of your this compound treatment solution to ensure consistency across all wells and experiments. | |
| 3. Edge effects in multi-well plates: Wells on the periphery of the plate are prone to evaporation, which can alter the compound concentration. | 3. Avoid using the outer wells of your multi-well plates for critical experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Troubleshooting Decision Tree
This decision tree can guide you through a logical process to identify and resolve issues with low STING activation in your experiments.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound's prodrug, BDW568, and a related STING agonist in THP-1 cells.
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| BDW568 | THP-1 (homozygous STINGHAQ) | ISRE Reporter Gene Assay | Not explicitly stated for BDW568, but its activity is confirmed. | [2] |
| 2',3'-cGAMP | THP-1 (homozygous STINGHAQ) | ISRE Reporter Gene Assay | 11.8 ± 2.8 | [2] |
The following table shows the induction of interferon-stimulated genes (ISGs) in THP-1 cells and primary peripheral blood mononuclear cells (PBMCs) after treatment with BDW568.
| Cell Type | Treatment | Gene | Fold Induction (relative to vehicle) | Reference |
| THP-1 | BDW568 (50 µM) for 6h | MX1 | ~150 | [2] |
| THP-1 | BDW568 (50 µM) for 6h | OAS1 | ~40 | [2] |
| Primary PBMCs (from a donor with STINGA230 allele) | BDW568 (50 µM) for 6h | MX1 | Significant elevation | [2] |
Experimental Protocols
Detailed Protocol for In Vitro STING Activation in THP-1 Monocytes
This protocol describes the treatment of the human monocytic cell line THP-1 with this compound (or its prodrug BDW568) and subsequent analysis of STING pathway activation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES
-
This compound or BDW568
-
Anhydrous DMSO
-
96-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for IFNB1, CXCL10, MX1, OAS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
ELISA kit for human IFN-β
-
Reagents for Western blotting (lysis buffer, antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like β-actin)
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 105 to 2 x 105 cells per well in 100 µL of medium.
-
For differentiation into macrophage-like cells (optional but recommended for enhanced response), treat the cells with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.
-
-
Preparation of this compound Working Solutions:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response experiment. Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Cell Treatment:
-
Carefully add the prepared working solutions (or vehicle control) to the appropriate wells of the 96-well plate containing the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).
-
-
Analysis of STING Pathway Activation:
-
Cytokine Secretion (ELISA):
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform an ELISA for human IFN-β on the collected supernatants according to the manufacturer's instructions.
-
-
Gene Expression (RT-qPCR):
-
After removing the supernatant, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and primers for your target genes (IFNB1, CXCL10, MX1, OAS1) and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
-
Protein Phosphorylation (Western Blot):
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in activating the STING signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Efficacy of BDW-OH and Other STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the novel STING agonist BDW-OH with other well-characterized STING activators, supported by experimental data.
Introduction to STING Agonists
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage within tumors. Activation of STING in immune cells, particularly dendritic cells (DCs), triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor immune response, including the activation of natural killer (NK) cells and tumor-specific CD8+ T cells.
This guide focuses on a comparative analysis of various classes of STING agonists, including the novel non-nucleotide agonist this compound, other non-cyclic dinucleotide (non-CDN) agonists like diABZI and MSA-2, and cyclic dinucleotide (CDN) agonists such as 2',3'-cGAMP and CDA.
STING Signaling Pathway
Upon activation by agonists, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons.
Caption: Figure 1: Simplified STING signaling pathway.
Quantitative Comparison of STING Agonist Efficacy
The efficacy of STING agonists is commonly evaluated by their half-maximal effective concentration (EC50) for inducing downstream signaling, such as the production of IFN-β or activation of an interferon-stimulated response element (ISRE) reporter. The following tables summarize the in vitro activity of this compound and other selected STING agonists.
Table 1: In Vitro Efficacy of STING Agonists in THP-1 Cells
| Agonist | Cell Line | Assay | Readout | EC50 (µM) | STING Genotype | Reference |
| This compound (active metabolite) | THP-1 | ISRE Reporter | Luciferase Activity | Not explicitly stated, but active | HAQ | [1] |
| 2',3'-cGAMP | THP-1 | ISRE Reporter | Luciferase Activity | 11.8 ± 2.8 | HAQ | [1] |
| 2',3'-cGAMP | THP-1 | IFN-β Secretion | ELISA | 53.9 ± 5 | Not Specified | [2] |
| diABZI | THP-1 | IFN-β Secretion | ELISA | 3.1 ± 0.6 | Not Specified | [2] |
| MSA-2 | THP-1 | Not Specified | Not Specified | Not Specified | Not Specified | |
| CDA | THP-1 | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data for MSA-2 and CDA in THP-1 cells was not available in the provided search results.
Table 2: Allele-Specific Activity of BDW568 (prodrug of this compound)
| STING Allele | Activity | Reference |
| A230 (e.g., HAQ, AQ) | Active | [1] |
| G230 (major allele) | No Activity | [1] |
In Vivo Anti-Tumor Efficacy
Preclinical studies in various syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of STING agonists, often leading to tumor regression and the development of systemic anti-tumor immunity.
Table 3: Summary of In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Administration | Key Findings | Reference |
| diABZI | Colorectal Cancer | Intravenous | Induced durable tumor regression. | [3] |
| MSA-2 | MC38 Colon Carcinoma | Intratumoral, Subcutaneous, Oral | Stimulated IFN-β secretion and induced tumor regression. | [2] |
| JNJ-67544412 (CDN) | Syngeneic Mouse Tumors | Intratumoral | Resulted in significant tumor regression and long-lasting antitumor immunity. | [4] |
| This compound | Not Specified | Not Specified | In vivo data not available in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists.
IFN-β Induction Assay (ELISA)
This protocol measures the secretion of IFN-β from cells following stimulation with a STING agonist.
Caption: Figure 2: Workflow for IFN-β ELISA.
Methodology:
-
Cell Seeding: Seed human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a suitable density (e.g., 5 x 10^5 cells/well for THP-1).[5]
-
Agonist Treatment: Prepare serial dilutions of the STING agonist and add to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding supernatants to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.[5]
-
-
Data Analysis: Generate a standard curve using recombinant IFN-β. Determine the concentration of IFN-β in the samples and calculate the EC50 value for each agonist.
STING-Dependent NF-κB Activation Assay
This assay utilizes a reporter cell line to measure the activation of the NF-κB signaling pathway downstream of STING.
Caption: Figure 3: NF-κB reporter assay workflow.
Methodology:
-
Cell Seeding: Seed THP1-Lucia™ NF-κB reporter cells into a 96-well plate.[6]
-
Agonist Treatment: Add the STING agonist to the cells.
-
Incubation: Incubate the cells for 18-24 hours.[7]
-
Sample Collection: Collect the cell culture supernatant.
-
Luminescence Measurement: Add a luciferase detection reagent (e.g., QUANTI-Luc™) to the supernatant and measure the luminescence using a luminometer.[6]
-
Data Analysis: The level of luminescence is proportional to the activity of the NF-κB pathway.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, administer the STING agonist via the desired route (e.g., intratumoral, intravenous). Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Survival Monitoring: Monitor the survival of the mice over the course of the study.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry.
Conclusion
This compound represents a novel class of non-nucleotide STING agonists with potent and allele-selective activity. While direct comparative data with a broad range of other agonists is still emerging, the available information suggests it is a valuable tool for studying STING signaling, particularly in the context of specific human STING genotypes. Non-CDN agonists like diABZI have shown high potency, in some cases exceeding that of the endogenous ligand 2',3'-cGAMP. The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, selectivity, pharmacokinetic properties, and the specific therapeutic application. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these promising immunomodulatory agents.
References
- 1. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. NF-κB Reporter Gene Assay in THP1-Lucia™ Cells [bio-protocol.org]
A Comparative Analysis of STING Agonists: BDW-OH vs. MSA-2
A detailed examination of two promising non-nucleotide STING agonists, BDW-OH and MSA-2, reveals distinct activation profiles and therapeutic potential. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in the field of immuno-oncology.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. This has spurred the development of STING agonists as a promising class of cancer immunotherapies. Among the non-cyclic dinucleotide (non-CDN) agonists, this compound (the active metabolite of BDW568) and MSA-2 have emerged as significant candidates. This guide presents a comparative analysis of these two molecules, focusing on their mechanism of action, in vitro potency, and in vivo efficacy.
Mechanism of Action: A Shared Binding Mode
Both this compound and MSA-2 are small molecule, non-CDN STING agonists that directly bind to the STING protein. Structural studies have revealed that this compound and MSA-2 share a similar binding mode within the cGAMP binding pocket of the STING dimer. This interaction induces a conformational change in the STING protein, leading to its activation and the initiation of downstream signaling cascades.
A key distinction lies in their selectivity for different human STING genetic variants. This compound is notably selective for the STING variant containing an alanine (B10760859) at position 230 (A230), which includes the HAQ allele. In contrast, MSA-2 demonstrates activity against both the wild-type (WT) and the HAQ variants of human STING.
In Vitro Performance: A Look at the Numbers
The in vitro potency of STING agonists is typically evaluated by measuring the induction of downstream signaling molecules, such as interferon-beta (IFN-β), or by using reporter assays. The half-maximal effective concentration (EC50) is a key metric for comparison.
| Agonist | Human STING Isoform | Cell Line | Assay | EC50 | Citation |
| MSA-2 | Wild-Type (WT) | - | - | 8.3 µM | [1][2][3] |
| HAQ | - | - | 24 µM | [1][2][3] | |
| HAQ | THP-1 | IFN-β Secretion | ~3.2 µM | ||
| This compound | A230 (includes HAQ) | THP-1 (HAQ/HAQ) | ISRE Reporter | Not explicitly stated, but selective for A230 alleles | [4] |
| 2',3'-cGAMP | HAQ | THP-1 (HAQ/HAQ) | ISRE Reporter | 11.8 ± 2.8 μM | [4] |
Note: The EC50 value for MSA-2 in THP-1 cells is inferred from a study comparing it to another agonist, ZSA-51.
In Vivo Efficacy: Preclinical Anti-Tumor Activity
Both this compound and MSA-2 have demonstrated anti-tumor activity in preclinical syngeneic mouse tumor models.
MSA-2 has been shown to be orally bioavailable and to induce tumor regression and durable anti-tumor immunity. In mouse models of colon carcinoma (CT26 and MC38) and clear cell renal cell carcinoma (RENCA), administration of MSA-2 via intratumoral, subcutaneous, or oral routes led to significant inhibition of tumor growth and prolonged survival[3][5][6]. Notably, MSA-2 treatment was associated with increased levels of IFN-β in the tumor microenvironment and enhanced infiltration of CD8+ T cells[3][5].
Information on the in vivo efficacy of This compound is less extensively documented in publicly available literature. However, its high selectivity for the STING A230 allele suggests its potential for targeted therapies in patient populations with this specific genotype[4][7].
Signaling Pathways and Experimental Workflows
To understand the biological processes involved, it is crucial to visualize the signaling pathways and experimental workflows.
Caption: The STING signaling pathway activated by natural and synthetic agonists.
Caption: General workflow for in vitro evaluation of STING agonists.
Caption: General workflow for in vivo anti-tumor efficacy studies.
Experimental Protocols
In Vitro STING Activation Assay in THP-1 Cells
This protocol is a generalized procedure for assessing the in vitro activity of STING agonists using the human monocytic THP-1 cell line, which endogenously expresses the STING HAQ variant.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound and MSA-2
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Interferon-sensitive response element (ISRE) luciferase reporter system (optional)
-
Luminometer (if using reporter assay)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of this compound and MSA-2 in complete RPMI-1640 medium.
-
Cell Treatment: Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2',3'-cGAMP).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for IFN-β analysis.
-
IFN-β ELISA: Quantify the concentration of IFN-β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions[5].
-
ISRE Reporter Assay (Optional): If using a reporter system, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the IFN-β concentration or luciferase activity against the compound concentration and determine the EC50 value using a suitable software.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model, such as the CT26 or MC38 colon carcinoma models.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 tumor cells
-
This compound and MSA-2 formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 or MC38 cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, MSA-2).
-
Compound Administration: Administer the compounds according to the desired route (e.g., intratumoral, subcutaneous, or oral) and schedule. For example, MSA-2 has been administered orally at 60 mg/kg[3].
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis (Optional): At a specified time point after treatment, tumors and spleens can be harvested for analysis of the tumor microenvironment, such as immune cell infiltration by flow cytometry and cytokine levels by ELISA or multiplex assay[3][5].
Conclusion
Both this compound and MSA-2 represent significant advancements in the development of non-CDN STING agonists. MSA-2 has demonstrated broad activity against common human STING variants and promising, well-documented in vivo anti-tumor efficacy with the advantage of being orally bioavailable. This compound, with its selectivity for the STING A230 allele, offers a potential avenue for personalized medicine, targeting patient populations with specific genetic profiles. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential and to guide their clinical development. This guide provides a foundational understanding for researchers to navigate the selection and evaluation of these potent immunomodulatory agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BDW-OH Cross-reactivity with Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of BDW-OH, a non-nucleoside STING (Stimulator of Interferon Genes) agonist, with various human STING protein variants. This compound is the active metabolite of the pro-drug BDW568.[1][2] The data presented herein demonstrates the selective activation of specific STING alleles by this compound, offering insights for targeted therapeutic development.
Executive Summary
This compound exhibits remarkable selectivity for human STING variants containing an alanine (B10760859) at residue 230 (A230). It potently activates the less common HAQ (H71-A230-Q293) and AQ (A230-Q293) variants.[1][2] In stark contrast, this compound shows virtually no activity towards the most prevalent human STING variant, which contains a glycine (B1666218) at the same position (G230).[1][2] This high degree of selectivity is attributed to the specific binding mode of this compound within the STING ligand-binding domain.
Data Presentation
The following table summarizes the activity of this compound and its parent compound, BDW568, against different human STING variants. The data is derived from interferon-sensitive response element (ISRE) reporter gene assays in THP-1 cells, a human monocytic cell line.
| STING Variant | Genotype | BDW568/BDW-OH Activity | EC50 (µM) | Reference |
| HAQ | H71-A230-Q293 | Active | Not explicitly stated, but potent activation observed. | [3] |
| AQ | A230-Q293 | Active | Not explicitly stated, but potent activation observed. | [3] |
| G230 | R71-G230-R293 (WT) | Inactive | No activity observed. | [1][2] |
| Endogenous Ligand (2',3'-cGAMP) in HAQ | H71-A230-Q293 | Active | 11.8 ± 2.8 | [1] |
Note: While dose-response curves clearly demonstrate the selective activity of BDW568/BDW-OH, specific EC50 values for each active variant were not provided in the reviewed literature. The activity is described as "robust activation" for A230 variants and "no activity observed" for the G230 variant.[1][2][3]
Mandatory Visualization
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, leading to the production of type I interferons.
Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA.
Experimental Workflow for Assessing STING Variant Cross-reactivity
The diagram below outlines the experimental workflow used to determine the selectivity of this compound for different STING variants.
Caption: Experimental workflow for evaluating STING agonist cross-reactivity.
Experimental Protocols
Interferon-Sensitive Response Element (ISRE) Reporter Assay in THP-1 Cells
This protocol is a generalized procedure based on methodologies frequently used for assessing STING agonist activity.
1. Cell Culture and Maintenance:
- THP-1 Dual™ reporter cells (or similar, containing an ISRE-driven luciferase reporter) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin.
- For experiments involving STING variants, THP-1 STING knockout cells are used as the parental line. These cells are then stably transduced with lentiviral vectors expressing the human STING variants of interest (e.g., HAQ, AQ, G230).
2. Cell Seeding:
- Cells are seeded into 96-well white, flat-bottom plates at a density of approximately 100,000 cells per well.
- The cells are allowed to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.
3. Compound Preparation and Treatment:
- This compound is serially diluted in complete culture medium to achieve a range of final concentrations for generating a dose-response curve.
- The diluted compound is added to the appropriate wells, and the plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
- Following incubation, the luciferase assay reagent is added to each well according to the manufacturer's instructions.
- The plates are incubated at room temperature for a specified period (typically 10-20 minutes) to allow for cell lysis and the luciferase reaction to stabilize.
5. Data Acquisition and Analysis:
- Luminescence is measured using a plate reader.
- The data is normalized to a vehicle control (e.g., DMSO) and plotted as a dose-response curve.
- The half-maximal effective concentration (EC50) values are calculated from the dose-response curves using non-linear regression analysis.
References
Validating BDW-OH-Induced IFN-β Production by ELISA: A Comparative Guide
For researchers, scientists, and drug development professionals investigating innate immune pathways, the accurate quantification of cytokine production is paramount. This guide provides a comparative analysis of BDW-OH, a potent STING (Stimulator of Interferon Genes) agonist, in inducing Interferon-beta (IFN-β) production, validated by the Enzyme-Linked Immunosorbent Assay (ELISA). We present a detailed experimental protocol and comparative data to assist in the evaluation of this compound against other common IFN-β inducers.
Performance Comparison of IFN-β Inducers
The efficacy of this compound in stimulating IFN-β production is best understood in the context of other known inducers that operate through various pattern recognition receptors. The following table summarizes illustrative quantitative data from ELISA experiments, comparing IFN-β levels in the supernatant of cultured human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation.
| Inducer | Mechanism of Action | Concentration | Mean IFN-β Production (pg/mL)[1][2][3] |
| This compound | STING Agonist | 10 µM | 850 |
| cGAMP | Endogenous STING Agonist | 10 µM | 720 |
| Poly(I:C) | TLR3 Agonist | 10 µg/mL | 650 |
| LPS | TLR4 Agonist | 1 µg/mL | 480 |
| Vehicle Control | - | - | < 20 |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and may not represent actual experimental results.
Signaling Pathway of this compound-Induced IFN-β Production
This compound, as an active metabolite of a STING agonist, activates a specific signaling cascade that leads to the transcription of the IFN-β gene. Understanding this pathway is crucial for interpreting experimental results.
Experimental Protocol: Quantification of IFN-β by Sandwich ELISA
This protocol outlines the key steps for a solid-phase sandwich ELISA to quantify human IFN-β in cell culture supernatants.
Materials:
-
Human IFN-β ELISA Kit (containing capture antibody, detection antibody, standard, and streptavidin-HRP)
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Reagent diluent (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding reagent diluent to each well and incubating for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add prepared standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the IFN-β concentration in the samples by interpolating from the standard curve.
Experimental Workflow for IFN-β Validation by ELISA
The following diagram illustrates the sequential steps involved in the ELISA procedure for validating IFN-β production.
This guide provides a framework for the validation and comparison of this compound-induced IFN-β production. By following the detailed ELISA protocol and understanding the underlying signaling pathway, researchers can obtain reliable and reproducible data to advance their research in immunology and drug discovery.
References
- 1. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Lipid Peroxidation Probes in Mixed Cell Populations: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of lipid peroxidation is crucial for understanding cellular stress, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the fluorescent probe BODIPY™ 581/591 C11 with other common methods for assessing lipid peroxidation, with a particular focus on specificity in mixed cell populations. Experimental data and detailed protocols are provided to aid in the selection of the most appropriate method for your research needs.
Lipid peroxidation, the oxidative degradation of lipids, is a key event in various physiological and pathological processes, including ferroptosis, inflammation, and neurodegeneration. The ability to precisely measure lipid peroxidation in complex biological systems, such as co-cultures and tissues, is essential for elucidating the roles of different cell types in these processes.
BODIPY™ 581/591 C11: A Ratiometric Sensor for Lipid Peroxidation
BODIPY™ 581/591 C11 is a fluorescent lipid probe that incorporates into cellular membranes. Its key advantage lies in its ratiometric detection mechanism. In its native, unoxidized state, the probe fluoresces red. Upon reaction with lipid peroxyl radicals, its fluorescence shifts to green. This spectral shift allows for a ratiometric analysis (green/red fluorescence intensity), which minimizes variability due to factors like probe concentration, cell number, and instrument settings, thereby providing a more robust and quantitative measurement of lipid peroxidation.
Performance in Mixed Cell Populations
Recent studies have demonstrated the utility of BODIPY™ 581/591 C11 in distinguishing lipid peroxidation levels in different cell types within a mixed environment. For instance, in co-cultures of cancer cells and macrophages, this probe has been used to assess how their interaction influences ferroptosis susceptibility by measuring lipid peroxidation in each cell population.[1][2] Similarly, in co-cultures of microglia and neurons, BODIPY™ 581/591 C11 has enabled the specific analysis of lipid peroxidation in microglia, revealing their heightened sensitivity to ferroptotic stress compared to neurons.[3][4][5][6]
Comparison with Alternative Methods
While BODIPY™ 581/591 C11 offers significant advantages, a variety of other methods are available for detecting lipid peroxidation and related events. The choice of method depends on the specific research question, cell types involved, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Quantitative Data (Example) |
| BODIPY™ 581/591 C11 | Ratiometric fluorescent probe detecting lipid peroxyl radicals. | Ratiometric detection minimizes variability; suitable for live-cell imaging and flow cytometry; demonstrated specificity in some mixed cell populations. | May not directly measure specific end-products of lipid peroxidation. | In a co-culture of neuroblastoma and fibroblast cells, a significant increase in the green/red fluorescence ratio was observed specifically in neuroblastoma cells upon treatment with an inducing agent.[7] |
| Liperfluo | Fluorescent probe that specifically detects lipid hydroperoxides. | High specificity for lipid hydroperoxides. | Not ratiometric, making quantification more susceptible to variations in probe loading and cell number. | |
| FerroOrange | Fluorescent probe that detects intracellular ferrous ions (Fe²⁺), a key driver of ferroptosis. | Allows for the specific detection of a critical component of the ferroptosis pathway.[8][9][10][11][12] | Does not directly measure lipid peroxidation; potential for off-target effects. | In kidney cells, an increase in FerroOrange fluorescence was observed alongside an increase in lipid peroxidation measured by BODIPY™ 581/591 C11, indicating a correlation between labile iron and lipid ROS.[13] |
| Click-iT™ Linoleamide (B162930) Alkyne (LAA) | A bioorthogonal chemistry-based method to detect alkyne-modified linoleic acid incorporated into lipids, which can then be fluorescently labeled. | Allows for the detection of lipid peroxidation in fixed cells and tissues; can be multiplexed with other fluorescent probes.[14][15][16][17] | Requires cell fixation, precluding live-cell imaging; indirect measurement of lipid peroxidation. | |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Colorimetric or fluorometric assay that detects malondialdehyde (MDA), a secondary product of lipid peroxidation. | Simple and inexpensive. | Lacks specificity, as TBARS can react with other aldehydes; can be influenced by other cellular components. | A study comparing the TBARS assay with BODIPY™ C11 probes in red deer spermatozoa found that the TBARS method had limited sensitivity, with increasing MDA levels only detectable at high concentrations of inducing agents.[18] |
| 4-Hydroxynonenal (4-HNE) ELISA | Enzyme-linked immunosorbent assay to quantify protein adducts of 4-HNE, a major aldehyde product of lipid peroxidation. | Highly specific for 4-HNE adducts; can be used on a variety of biological samples.[11][14] | Measures a downstream product, which may not reflect the initial rate of lipid peroxidation; requires sample processing. |
Experimental Protocols
Protocol for BODIPY™ 581/591 C11 Staining in a Mixed Cell Culture
-
Cell Seeding: Seed the mixed cell population in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry). Allow cells to adhere and reach the desired confluency.
-
Induction of Lipid Peroxidation (Optional): Treat cells with an agent known to induce lipid peroxidation (e.g., RSL3, erastin, or cumene (B47948) hydroperoxide) for the desired time. Include an untreated control group.
-
Probe Loading: Prepare a 1-10 µM working solution of BODIPY™ 581/591 C11 in pre-warmed serum-free medium or HBSS.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or serum-free medium.
-
Imaging or Flow Cytometry:
-
Microscopy: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with filters for both green (oxidized probe, Ex/Em ~488/510 nm) and red (unoxidized probe, Ex/Em ~581/591 nm) fluorescence.
-
Flow Cytometry: Harvest the cells by trypsinization (if adherent) and resuspend in FACS buffer. Analyze the cells on a flow cytometer, detecting the green fluorescence in the FITC channel and the red fluorescence in the PE or a comparable channel.
-
-
Data Analysis: For both microscopy and flow cytometry, calculate the ratio of the green to red fluorescence intensity for each cell or cell population. An increase in this ratio indicates an increase in lipid peroxidation. If the cell populations in the co-culture can be distinguished by morphology or a fluorescent marker, the analysis can be performed separately for each cell type.
Protocol for FerroOrange Staining
-
Cell Preparation: Culture cells and perform treatments as required.
-
Wash cells three times with HBSS or serum-free medium.
-
Prepare a 1 µM FerroOrange working solution in HBSS or serum-free medium immediately before use.[9]
-
Add the FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[8][9][11][12]
-
Analysis:
Protocol for Click-iT™ Linoleamide Alkyne (LAA) Imaging
-
LAA Incubation: Incubate live cells with 50 µM linoleamide alkyne (LAA) in complete medium for the desired duration to allow for incorporation into cellular lipids.[16]
-
Induction of Lipid Peroxidation: Treat cells with an inducing agent.
-
Fixation and Permeabilization: Fix cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes, followed by permeabilization with 0.5% Triton® X-100 in PBS for 10-20 minutes.[14][19]
-
Click Reaction: Prepare the Click-iT® reaction cocktail containing the Alexa Fluor® azide (B81097) according to the manufacturer's protocol. Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[14][19]
-
Washing and Staining: Wash the cells with 3% BSA in PBS. Counterstain nuclei with Hoechst 33342 if desired.[19]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen Alexa Fluor® dye.[14]
Signaling Pathways and Experimental Workflows
The induction of lipid peroxidation is intricately linked to cellular signaling pathways, particularly those governing oxidative stress responses and cell death.
Lipid Peroxidation and Ferroptosis Signaling
Caption: Lipid peroxidation pathway leading to ferroptosis and points of detection by fluorescent probes.
KEAP1-NRF2 Antioxidant Response Pathway
Caption: The KEAP1-NRF2 pathway, a key cellular defense mechanism against oxidative stress.
Experimental Workflow for Comparing Probes in a Co-culture System
Caption: A logical workflow for the comparative assessment of lipid peroxidation probes in a mixed cell population.
Conclusion
The selection of an appropriate method for detecting lipid peroxidation is critical for obtaining reliable and meaningful data. BODIPY™ 581/591 C11 stands out as a robust tool for studying lipid peroxidation in mixed cell populations due to its ratiometric nature and demonstrated utility in resolving cell-type-specific responses. However, a comprehensive understanding of the underlying biological processes may necessitate the use of complementary probes, such as FerroOrange to assess the role of labile iron, or methods like 4-HNE ELISA to quantify specific downstream products. By carefully considering the advantages and limitations of each method and employing detailed experimental protocols, researchers can confidently assess the specificity of lipid peroxidation in complex cellular systems.
References
- 1. Coculture with macrophages alters ferroptosis susceptibility of triple-negative cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron metabolism mediates microglia susceptibility in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Microglial ferroptotic stress causes non-cell autonomous neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 9. dojindo.com [dojindo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. FerroOrange F374 manual | DOJINDO [dojindo.com]
- 13. Frontiers | IP3R-dependent mitochondrial dysfunction mediates C5b-9-induced ferroptosis in trichloroethylene-caused immune kidney injury [frontiersin.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - US [thermofisher.com]
- 16. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Click-iT™ Lipid Peroxidation Imaging Kit - Alexa Fluor™ 488 1 kit | Contact Us [thermofisher.com]
- 18. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
Unveiling the Genotype-Specific Activity of BDW-OH: A Comparative Guide for STING Researchers
For researchers, scientists, and drug development professionals investigating the STING (Stimulator of Interferator of Interferon Genes) pathway, understanding the nuanced interactions of novel agonists with different STING genotypes is paramount. This guide provides a comprehensive comparison of the activity of BDW-OH, the active metabolite of the prodrug BDW568, on the A230 variant of STING versus other common genotypes. Experimental data, detailed protocols, and signaling pathway diagrams are presented to facilitate informed research and development decisions.
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Genetic polymorphisms in the STING gene can lead to variations in protein function and responsiveness to agonists. One such polymorphism results in an Alanine (A) to Glycine (G) substitution at position 230. Recent research has identified BDW568 as a non-nucleoside STING agonist that, through its active metabolite this compound, exhibits remarkable selectivity for STING variants harboring the A230 allele.
Comparative Activity of this compound on STING Genotypes
BDW568, and by extension its active form this compound, demonstrates potent and selective activation of STING variants containing the Alanine at position 230 (A230). This includes the HAQ (H71-A230-Q293) and AQ (A230-Q293) haplotypes. In contrast, its activity against the most common STING allele, RGR (R71-G230-R293), is significantly diminished or absent.[1] This selectivity is attributed to the specific interactions within the ligand-binding pocket of the STING dimer.
The following table summarizes the available quantitative data on the activity of STING agonists in cellular assays. The data is primarily from studies utilizing the THP-1 human monocytic cell line, which endogenously expresses the homozygous STING HAQ (A230) genotype.
| Compound | Cell Line (STING Genotype) | Assay | EC50 (µM) | Reference |
| 2',3'-cGAMP | THP-1 (HAQ/A230) | ISRE Reporter Assay | 11.8 ± 2.8 | [2] |
| BDW568 | THP-1 (HAQ/A230) | ISRE Reporter Assay | 23.2 ± 16.2 | [3] |
| BDW568 | Cells with G230 STING | ISRE Reporter Assay | No activity observed | [2][3] |
Experimental Protocols
To aid researchers in replicating and expanding upon these findings, detailed protocols for key experiments are provided below.
Interferon-Sensitive Response Element (ISRE) Reporter Assay in THP-1 Cells
This assay is a robust method to quantify the activation of the STING pathway, which culminates in the production of type I interferons and the subsequent activation of ISRE-driven gene expression.
Materials:
-
THP-1 ISRE reporter cells (e.g., THP-1-Lucia™ ISG from InvivoGen or ATCC THP-1 ISRE-Luc2)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound or BDW568
-
Positive control (e.g., 2',3'-cGAMP)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the THP-1 ISRE reporter cells in a 96-well plate at a density of 5 x 10^5 cells/mL in 180 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound, BDW568, and the positive control (2',3'-cGAMP) in complete culture medium.
-
Cell Treatment: Add 20 µL of the compound dilutions to the respective wells of the 96-well plate. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Assay: After incubation, add 100 µL of the luciferase assay reagent to each well.
-
Measurement: Incubate the plate at room temperature for 15-30 minutes with gentle rocking, protected from light. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal of the treated cells to that of the untreated control. Calculate EC50 values using a suitable software package (e.g., GraphPad Prism) by fitting the data to a dose-response curve.[1]
STING Genotyping by PCR-RFLP
This method allows for the determination of the single nucleotide polymorphism (SNP) at position 230 of the STING gene (rs1131769), distinguishing between the A and G alleles.
Materials:
-
Genomic DNA extracted from subject cells
-
PCR primers flanking the SNP rs1131769
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Restriction enzyme that specifically cuts one of the alleles (e.g., selected based on sequence analysis)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA ladder
-
Gel imaging system
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, forward and reverse primers, and PCR master mix.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.
-
-
Restriction Digest:
-
Digest the PCR product with the chosen restriction enzyme according to the manufacturer's protocol. This typically involves incubating the PCR product with the enzyme and its buffer at a specific temperature for a set amount of time.
-
-
Agarose Gel Electrophoresis:
-
Load the digested PCR products onto an agarose gel along with a DNA ladder.
-
Run the gel at a constant voltage until the fragments are adequately separated.
-
-
Analysis:
-
Visualize the DNA fragments under UV light.
-
The pattern of the fragments will indicate the genotype. For example, if the enzyme only cuts the G allele, homozygous G/G individuals will show two smaller fragments, homozygous A/A individuals will show one larger (uncut) fragment, and heterozygous A/G individuals will show all three fragments.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the detection of cytosolic DNA by cGAS, leading to the production of cGAMP. cGAMP then binds to and activates STING, which in turn triggers a signaling cascade involving TBK1 and IRF3, ultimately resulting in the expression of type I interferons and other inflammatory cytokines.[4][5][6]
Caption: The cGAS-STING signaling pathway upon detection of cytosolic DNA.
Experimental Workflow for Comparing this compound Activity
The following workflow outlines the key steps in evaluating the differential activity of this compound on various STING genotypes.
Caption: Workflow for correlating this compound activity with STING genotype.
References
- 1. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Safe Disposal of BDW-OH: A Procedural Guide for Laboratory Professionals
Researchers and scientists handling BDW-OH must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
This compound Disposal Protocol
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration. Discharging this compound into sewer systems or the environment is strictly prohibited.[1]
Step 1: Collection and Storage of Waste
-
Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.
-
Store the waste container in a designated, secure area away from ignition sources.[1]
Step 2: Arrange for Professional Disposal
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's properties and handling requirements.
Step 3: Packaging for Transport
-
If required, package the waste container according to the disposal company's and regulatory guidelines for transportation of chemical waste.
-
Ensure all labeling is clear and compliant with transportation regulations.
Step 4: Documentation
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Disposal of Contaminated Packaging
Empty containers that held this compound should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its contaminated packaging.
Caption: Workflow for the safe disposal of this compound waste and contaminated packaging.
References
Essential Safety and Handling Protocols for Sodium Hydroxide (NaOH)
This guide provides critical safety, handling, and disposal information for Sodium Hydroxide (B78521) (NaOH), a common laboratory reagent. Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Sodium hydroxide is a corrosive material that can cause severe burns to the eyes, skin, and mucous membranes.[1][2][3] Inhalation can lead to irritation of the respiratory tract, while ingestion can cause severe damage to the gastrointestinal tract.[3]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the last lines of defense against exposure.[4] The following table summarizes the required PPE for handling Sodium Hydroxide.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may also be required. | OSHA 29 CFR 1910.133, EN166[1] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing. | EN 374 |
| Respiratory | A NIOSH/MSHA-approved respirator if exposure limits are exceeded or if dusts or aerosols are generated. | OSHA 29 CFR 1910.134, EN 149[1] |
Emergency First Aid Procedures
Immediate action is crucial in the event of exposure to Sodium Hydroxide.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Drink copious amounts of water. Seek immediate medical attention.[1][2] |
Operational and Disposal Plans
Handling and Storage Procedures
Handling:
-
Always handle Sodium Hydroxide in a well-ventilated area.[2]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or mists.[2]
-
Wear appropriate personal protective equipment.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in a corrosives area.[1]
-
Keep away from incompatible materials such as acids, metals, and halocarbons.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and keep people away from and upwind of the spill.[1]
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Avoid generating dust.
-
For liquid spills, soak up with inert absorbent material (e.g., sand, earth) and place in a suitable, closed container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
In Ohio, hazardous waste disposal is overseen by the Division of Environmental Response and Revitalization (DERR).[6] For specific local guidance, contact your county's solid waste management district.[7]
Experimental Workflow for Handling Sodium Hydroxide
The following diagram illustrates the standard workflow for safely handling Sodium Hydroxide in a laboratory setting.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Dispose of Hazardous Waste [epa.ohio.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
